Molybdenum(4+);sulfanide
Description
Significance of Two-Dimensional Layered Materials in Contemporary Science
The discovery and exploration of two-dimensional (2D) materials have marked a new era in materials science and condensed-matter physics. graphene-flagship.euresearchgate.netacs.org These materials, with thicknesses on the atomic scale, often exhibit properties vastly different from their bulk counterparts. researchgate.netacs.org Their unique electronic, optical, mechanical, and chemical characteristics make them suitable for a wide array of applications, including electronics, optoelectronics, energy storage, and catalysis. graphene-flagship.euresearchgate.netmdpi.com The ability to create heterostructures by stacking different 2D materials further expands the possibilities for designing novel devices with tailored functionalities. wikipedia.orgcambridge.org
Within the broad family of 2D materials, transition metal dichalcogenides (TMDCs) represent a significant and widely studied class. graphene-flagship.euaip.org TMDCs are compounds with the general formula MX₂, where M is a transition metal atom (such as Mo, W, Ti) and X is a chalcogen atom (S, Se, or Te). acs.orgaip.orgcambridge.org These materials are layered, with strong in-plane covalent bonds and weak van der Waals forces between the layers, allowing them to be exfoliated into single or few-layer sheets. acs.orgaip.orgcambridge.org Unlike the zero-bandgap semimetal graphene, many TMDCs are semiconductors with a finite and often tunable bandgap, a crucial property for electronic and optoelectronic applications. graphene-flagship.euwikipedia.org
Molybdenum disulfide (MoS₂) is one of the most extensively researched TMDCs and serves as a model system for understanding the properties of this class of materials. doaj.orgmdpi.comresearchgate.net In its bulk form, MoS₂ is an indirect bandgap semiconductor. mdpi.comacs.org However, when thinned down to a single monolayer, it undergoes a transition to a direct bandgap semiconductor, a phenomenon that has profound implications for its optical properties and potential use in devices like light-emitting diodes and photodetectors. mdpi.comacs.orgmdpi.com This transition is a direct consequence of quantum confinement effects. acs.org The unique electronic and optical properties of monolayer MoS₂, combined with its mechanical robustness and chemical stability, have made it a focal point of intense research. doaj.orgmdpi.com
Historical Trajectory and Evolution of MoS₂ Research
Molybdenum disulfide, in its natural mineral form molybdenite, has been known for centuries. researchgate.net Traditionally, its primary application was as a solid lubricant due to the weak interlayer van der Waals forces that allow for easy shearing. chalcogen.ro The modern era of MoS₂ research began with the successful exfoliation of single-layer graphene, which spurred interest in other layered materials. A significant milestone was the experimental demonstration that monolayer MoS₂ possesses a direct bandgap, which opened the floodgates for its exploration in electronics and optoelectronics. mdpi.comresearchgate.net Early research focused on basic characterization and the fabrication of proof-of-concept devices, such as field-effect transistors (FETs). researchgate.netmdpi.com Subsequent research has expanded to include more complex heterostructures, doping and contact engineering for improved device performance, and exploration of its catalytic and sensing applications. doaj.orgmdpi.com The field continues to evolve, with ongoing efforts to develop scalable synthesis methods for high-quality, large-area MoS₂ films. mdpi.comchalmers.se
Methodological Approaches in MoS₂ Studies: A General Overview
The study of MoS₂ involves a range of synthesis and characterization techniques to produce and analyze this two-dimensional material.
Synthesis Methods:
The creation of MoS₂ nanostructures can be broadly categorized into two main approaches: top-down and bottom-up. chalmers.seencyclopedia.pub
Top-Down Approaches: These methods start with bulk MoS₂ crystals and reduce their dimensionality.
Mechanical Exfoliation: Often referred to as the "Scotch tape" method, this technique involves using an adhesive tape to peel off thin layers from a bulk crystal. encyclopedia.pubmdpi.com It is a simple way to obtain high-quality single- and few-layer flakes for fundamental research. chalmers.se
Liquid-Phase Exfoliation: This method involves dispersing bulk MoS₂ powder in a suitable solvent and using sonication to overcome the van der Waals forces and separate the layers. chalmers.senih.gov It is a scalable method for producing large quantities of MoS₂ nanosheets. mdpi.com
Chemical Exfoliation: This technique often involves intercalating the bulk material with ions (like lithium) to weaken the interlayer forces, followed by exfoliation in a solvent. mdpi.comnih.gov
Bottom-Up Approaches: These methods build the MoS₂ material atom-by-atom or molecule-by-molecule.
Chemical Vapor Deposition (CVD): This is a widely used technique for growing large-area, high-quality MoS₂ films directly on a substrate. mdpi.comchalmers.se It typically involves the reaction of volatile precursors containing molybdenum (e.g., MoO₃) and sulfur at high temperatures. wikipedia.orgencyclopedia.pub
Hydrothermal/Solvothermal Synthesis: In these methods, MoS₂ is synthesized from precursors in a sealed vessel (autoclave) under high temperature and pressure. mdpi.comnih.gov The choice of solvent (water for hydrothermal, organic solvent for solvothermal) can influence the morphology of the resulting material. chalcogen.romdpi.com
Atomic Layer Deposition (ALD): A variant of CVD, ALD allows for precise, layer-by-layer growth of MoS₂ with excellent thickness control. chalmers.se
Characterization Techniques:
A suite of characterization tools is employed to analyze the structural, electronic, and optical properties of the synthesized MoS₂.
| Technique | Information Obtained |
| Scanning Electron Microscopy (SEM) | Provides information on the surface morphology, topography, and large-scale uniformity of MoS₂ films. acs.orgacs.org |
| Transmission Electron Microscopy (TEM) | Offers high-resolution imaging of the atomic structure, including crystal lattice and defects. acs.orgnih.gov Selected Area Electron Diffraction (SAED) within TEM can determine the crystalline phase. acs.org |
| Atomic Force Microscopy (AFM) | Used to determine the thickness of MoS₂ flakes with atomic precision and to characterize surface roughness. acs.orgmdpi.com |
| Raman Spectroscopy | A powerful non-destructive technique to determine the number of MoS₂ layers, strain, and doping levels by analyzing the characteristic vibrational modes. mdpi.comnih.gov |
| Photoluminescence (PL) Spectroscopy | Measures the light emitted from the material after optical excitation, providing information about the bandgap and the presence of defects. mdpi.comnih.gov |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that determines the elemental composition and chemical states of the atoms in MoS₂. acs.orgnih.gov |
| X-ray Diffraction (XRD) | Used to identify the crystal structure and phase of bulk or thick-film MoS₂. mdpi.comacs.org |
These methodological approaches have been instrumental in advancing our understanding of Molybdenum Disulfide and continue to be refined for the development of future technologies based on this remarkable material.
Structure
2D Structure
Properties
CAS No. |
437609-07-9 |
|---|---|
Molecular Formula |
H3MoS3+ |
Molecular Weight |
195.2 g/mol |
IUPAC Name |
molybdenum(4+);sulfanide |
InChI |
InChI=1S/Mo.3H2S/h;3*1H2/q+4;;;/p-3 |
InChI Key |
JASQDSMDBUGEAO-UHFFFAOYSA-K |
Canonical SMILES |
[SH-].[SH-].[SH-].[Mo+4] |
Origin of Product |
United States |
Advanced Synthesis and Controlled Growth Methodologies for Mos₂ Nanostructures
Top-Down Fabrication Approaches and Scalability
Top-down methods begin with bulk MoS₂ crystals and employ physical or chemical forces to delaminate the material into individual or few-layer nanosheets. These techniques leverage the relatively weak van der Waals forces between the covalently bonded S-Mo-S layers.
Mechanical exfoliation, famously known as the "Scotch-tape method," is the seminal technique for isolating high-quality, single-crystal nanosheets. The process involves repeatedly peeling a piece of adhesive tape from a bulk MoS₂ crystal, which cleaves the crystal along its basal planes. The thinned layers are then transferred to a target substrate, such as Silicon dioxide/Silicon (SiO₂/Si).
Process Control and Findings: Control in mechanical exfoliation is largely empirical and relies on factors like the type of adhesive tape, the peeling speed and angle, and the quality of the starting bulk crystal. The resulting flakes, while possessing a pristine crystal lattice with minimal defects and exhibiting superior electronic properties, are typically small (tens of micrometers) and produced in extremely low yields. This inherent lack of scalability makes the technique suitable for fundamental research and device prototyping but impractical for large-scale applications. The primary scientific value lies in its ability to produce benchmark-quality flakes against which other synthesis methods are compared.
| Parameter | Description | Typical Outcome/Finding |
|---|---|---|
| Principle | Overcoming interlayer van der Waals forces using mechanical shear from an adhesive substrate. | Isolation of single- to few-layer flakes. |
| Crystal Quality | The structural and electronic integrity of the exfoliated nanosheets. | Extremely high; pristine lattice with minimal point defects. Ideal for fundamental physics studies. |
| Yield | The quantity of usable nanosheets produced per attempt. | Exceedingly low and stochastic. Not a production method. |
| Scalability | The ability to increase production volume efficiently. | Virtually non-existent. Process is manual and difficult to automate for large areas. |
| Flake Size | The lateral dimensions of the isolated nanosheets. | Typically small, in the range of 10-50 µm. |
Liquid-phase exfoliation (LPE) represents a more scalable top-down approach. In this method, bulk MoS₂ powder is dispersed in a liquid solvent and subjected to energy input, typically sonication. The key principle is to select a solvent whose surface energy closely matches that of MoS₂, thereby minimizing the energetic penalty for creating new surfaces during exfoliation.
Solvent Engineering and Stability: The choice of solvent is critical. Solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF) have proven highly effective due to their ideal surface tension, leading to high exfoliation efficiencies and stable dispersions of nanosheets. However, their high boiling points and toxicity are significant drawbacks. Research in "solvent engineering" focuses on overcoming this by:
Using solvent mixtures: Blending low-boiling-point, non-toxic solvents like Isopropyl alcohol (IPA) with water to tune the surface tension.
Employing surfactants: Using molecules like sodium cholate (B1235396) in water to functionalize the nanosheet surface, preventing re-aggregation through electrostatic or steric repulsion.
Despite its scalability, LPE produces a polydisperse mixture of nanosheets with varying thicknesses and lateral sizes. Post-processing steps like ultracentrifugation are required to sort the flakes by size and thickness, which adds complexity and reduces the final yield.
| Solvent/System | Surface Tension (mN/m) | Exfoliation Efficiency | Stability of Dispersion | Key Remarks |
|---|---|---|---|---|
| N-Methyl-2-pyrrolidone (NMP) | ~40 | High | High | Benchmark solvent; high boiling point and toxic. |
| Isopropyl Alcohol (IPA)/Water | Variable (23-72) | Moderate | Moderate | Less toxic, lower boiling point; efficiency depends on precise ratio. |
| Water + Surfactant (e.g., Sodium Cholate) | Variable | High | High (steric/electrostatic stabilization) | "Green" approach; requires removal of surfactant for many applications. |
| Dimethylformamide (DMF) | ~37 | High | High | Effective but also toxic and has a high boiling point. |
Electrochemical exfoliation is a rapid and efficient method where a bulk MoS₂ crystal serves as the working electrode in an electrochemical cell. The process involves the intercalation of ions from an electrolyte (e.g., sulfate, lithium ions) between the MoS₂ layers. Applying a specific voltage potential drives this intercalation, which expands the interlayer spacing and weakens the van der Waals attraction. In some protocols, subsequent gas evolution (e.g., H₂ or O₂) at the electrode surface assists in pushing the layers apart.
This method offers high exfoliation yield and can be performed relatively quickly. A significant finding is that electrochemical conditions can induce a phase transition in the exfoliated MoS₂ from the semiconducting 2H phase to the metallic 1T phase, which is of great interest for applications in catalysis and energy storage. Control parameters include the choice of electrolyte, ion concentration, and the magnitude and duration of the applied voltage.
These methods rely on generating intense mechanical shear forces to delaminate bulk MoS₂.
Sonication: As used in LPE, high-frequency ultrasound waves create and collapse cavitation bubbles in a liquid dispersion of MoS₂ powder. This collapse generates localized, high-velocity microjets and shockwaves that shear the particles and peel off nanosheets.
Ball Milling: In this high-energy mechanical milling process, MoS₂ powder is placed in a container with hardened grinding balls. The container is rotated at high speed, causing the balls to cascade and collide, imparting significant impact and shear forces that break down the layered structure into nanosheets.
Both methods are highly scalable and can produce large quantities of nanosheet material. However, the intense mechanical forces can introduce a higher density of edge sites and structural defects compared to gentler exfoliation techniques. The trade-off is between high-throughput production and maintaining high crystalline quality. The lateral size of the resulting nanosheets is often smaller than those produced by LPE or mechanical exfoliation.
Bottom-Up Synthesis Techniques for Tunable MoS₂ Architectures
Bottom-up techniques construct nanostructures from atomic or molecular precursors. These methods offer superior control over layer number, thickness uniformity, and large-area coverage compared to top-down approaches.
Chemical Vapor Deposition (CVD) is the preeminent bottom-up method for synthesizing high-quality, large-area, and atomically thin MoS₂ films. The general mechanism involves the vaporization of molybdenum- and sulfur-containing precursors, which are transported via an inert carrier gas (e.g., Argon) onto a heated substrate. On the substrate surface, the precursors adsorb, diffuse, and react to nucleate and grow MoS₂ domains, which can merge to form a continuous film.
Mechanism and Parameter Control: The quality and morphology of the resulting MoS₂ film are exquisitely sensitive to a range of experimental parameters.
Precursors: Solid Molybdenum trioxide (MoO₃) and elemental Sulfur (S) are the most common precursors due to their accessibility and relatively low cost. Alternative precursors include Molybdenum pentachloride (MoCl₅) for molybdenum and Hydrogen sulfide (B99878) (H₂S) gas for sulfur.
Temperature: The substrate temperature (typically 650-850 °C) is a critical parameter that governs precursor decomposition, surface diffusion, reaction kinetics, and crystal quality. Higher temperatures generally lead to larger domain sizes but can also increase the rate of thermal etching.
Pressure: The total pressure within the reaction chamber (ranging from atmospheric pressure down to ~1 Torr) affects the mean free path of gas molecules, influencing the concentration and distribution of precursors on the substrate.
Gas Flow and Precursor Ratio: The flow rate of the carrier gas controls the transport of vaporized precursors to the growth zone. A high sulfur-to-molybdenum (S:Mo) vapor ratio is essential to compensate for the high vapor pressure of sulfur and ensure complete sulfidation of the molybdenum precursor, preventing the formation of sub-stoichiometric oxides.
Substrate: The choice of substrate (e.g., SiO₂/Si, sapphire, hexagonal boron nitride) dictates the nucleation density and orientation of the grown MoS₂. The substrate's surface chemistry and crystalline structure can template the growth, leading to epitaxial films in some cases.
By precisely tuning these parameters, CVD can produce continuous monolayer films over wafer-scale areas with excellent electronic properties, making it the most promising technique for industrial-scale electronics and optoelectronics applications.
| Parameter | Effect on Growth | Typical Outcome of Parameter Variation |
|---|---|---|
| Substrate Temperature | Controls reaction kinetics, precursor diffusion, and crystallinity. | Low T: Small domains, amorphous or polycrystalline film. Optimal T: Large single-crystal domains. High T: Potential for thermal decomposition/etching. |
| System Pressure | Affects precursor vapor concentration and transport dynamics. | Low P: Diffusion-limited growth, often larger domains. High P: Reaction-limited growth, higher nucleation density, smaller domains. |
| S:Mo Precursor Ratio | Determines the stoichiometry of the final film. | Low Ratio: Incomplete sulfidation, formation of MoOₓSᵧ or MoO₂. High Ratio: Promotes formation of stoichiometric MoS₂. |
| Carrier Gas Flow Rate | Influences the residence time and concentration of precursors over the substrate. | Low Flow: High precursor concentration, can lead to multilayer growth. High Flow: Low precursor concentration, can lead to sparse nucleation. |
| Substrate Type | Provides the surface for nucleation and influences film orientation. | Amorphous (SiO₂): Randomly oriented triangular domains. Crystalline (Sapphire, h-BN): Can lead to epitaxial or textured growth. |
Chemical Vapor Deposition (CVD) Growth: Mechanism and Parameter Control
Precursor Chemistry and Reaction Pathways
The choice of precursors is a crucial factor that influences the morphology and quality of the synthesized MoS₂. researchgate.net Commonly used molybdenum precursors include Molybdenum trioxide (MoO₃), Molybdenum pentachloride (MoCl₅), and Molybdenum hexacarbonyl (Mo(CO)₆). researchgate.netmdpi.com Sulfur precursors are typically elemental sulfur (S) or hydrogen sulfide (H₂S). researchgate.net
The reaction pathway in CVD involves the sublimation of the solid precursors, followed by their gas-phase reaction and subsequent deposition onto a substrate. For instance, when using MoO₃ and sulfur, the MoO₃ sublimes to form gaseous molecules like Mo₃O₉. nih.govacs.org These molecules then undergo a series of sulfurization steps in the gas phase, ultimately forming MoS₂ units that deposit and grow on the substrate. nih.govacs.org The use of different molybdenum precursors leads to different reaction kinetics and can result in varied film morphologies; for example, MoO₃ often yields triangular monolayer flakes, while MoCl₅ can produce continuous films. researchgate.net The introduction of hydrogen gas can also influence the reaction by enhancing the decomposition of sulfur precursors and etching the MoS₂ to prevent inter-grain connections. mdpi.com
| Precursor Combination | Typical Morphology | Reference |
| MoO₃ + S | Triangular monolayers | researchgate.net |
| MoCl₅ + S | Continuous films | researchgate.netresearchgate.net |
| Mo(CO)₆ + (C₂H₅)₂S | Continuous monolayers | mdpi.com |
Substrate Engineering and Epitaxial Growth
The substrate plays a pivotal role in determining the quality and orientation of the grown MoS₂ film. While amorphous substrates like silicon dioxide (SiO₂) are commonly used, they often lead to randomly oriented MoS₂ domains. nih.gov To achieve large-area, single-crystal films, which are crucial for electronic applications, researchers have turned to crystalline substrates to induce epitaxial growth.
Epitaxial growth of MoS₂ has been successfully demonstrated on various single-crystal substrates, including sapphire (α-Al₂O₃), graphene, and strontium titanate (SrTiO₃). nih.govnih.govresearchgate.net The van der Waals interaction between the MoS₂ and the crystalline substrate guides the orientation of the growing film, leading to a well-ordered lattice structure over large areas. nih.govresearchgate.net For instance, preparing atomically smooth sapphire terraces by annealing at high temperatures prior to growth is key to achieving lattice orientation control over centimeter-scale films. nih.gov Similarly, using high-quality graphene grown on sapphire as a substrate allows for the epitaxial growth of MoS₂ at lower temperatures compared to growth on SiO₂. nih.gov The interaction with the substrate can also influence the shape of the MoS₂ crystals. researchgate.net
Controlled Layer Number Synthesis
Precisely controlling the number of MoS₂ layers is essential for tuning its electronic and optical properties. Several methods have been developed to achieve this control. One approach involves a layer-by-layer sulfurization of Molybdenum dioxide (MoO₂) microcrystals, where the thickness of the resulting MoS₂ can be tuned by adjusting the sulfurization time. acs.org For example, annealing for 0.5 hours can produce single-layer MoS₂, while longer times of 3 and 6 hours can result in bilayer and 3-4 layer flakes, respectively. acs.org
Another technique is a self-limiting CVD process using MoCl₅ and sulfur at high temperatures, which allows for the synthesis of MoS₂ films with a precisely controlled number of layers from one to four. researchgate.net Gas-phase CVD with specific metalorganic precursors has also demonstrated rapid and scalable synthesis with monolayer precision, achieving a linear growth rate of one layer every four minutes. aip.org Furthermore, a supercritical hydrothermal method offers another route to control the layer number by varying the organic reducing agent. rsc.orgresearchgate.net
Hydrothermal and Solvothermal Synthesis: Reaction Kinetics and Morphology Control
Hydrothermal and solvothermal methods are solution-based techniques that offer a versatile and often low-cost approach to synthesizing a variety of MoS₂ nanostructures. bohrium.comrsc.org These methods involve the chemical reaction of precursors in an aqueous (hydrothermal) or organic (solvothermal) solvent at elevated temperatures and pressures in a sealed vessel, such as an autoclave. researchgate.netnih.gov
The morphology of the resulting MoS₂ nanostructures, which can range from nanoflowers and nanospheres to nanosheets, can be controlled by tuning various reaction parameters. researchgate.netresearchgate.net These parameters include the choice of precursors, the composition of the solvent, the reaction temperature and time, and the use of surfactants. mdpi.comresearchgate.netscilit.com For example, using a mixed-solvent system of water, ethanol (B145695), and N-Methyl pyrrolidone can produce lamellar-like nanosheets, while a mixture of water, ethanol, and ethylene (B1197577) glycol can lead to fullerene-like morphologies. researchgate.netscilit.com The concentration of reactants also plays a significant role; lower concentrations can favor the formation of microsphere structures. Microwave-assisted hydrothermal synthesis has been shown to produce thin, uniform nanosheets in a much shorter time (30 minutes) compared to conventional hydrothermal methods (24 hours). unibo.it
The formation of these hierarchical structures, such as flower-like microspheres, is believed to occur through a process of nucleation, growth of nanosheets, and subsequent self-assembly. researchgate.net
Atomic Layer Deposition (ALD) for Thin Film Fabrication
Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers precise thickness control at the atomic level, making it highly suitable for fabricating uniform, large-area MoS₂ films. mdpi.comaip.org ALD is a subclass of CVD that utilizes sequential, self-limiting surface reactions of gaseous precursors. mdpi.com The precursors, such as Molybdenum hexacarbonyl (Mo(CO)₆) or Molybdenum pentachloride (MoCl₅) and hydrogen sulfide (H₂S), are introduced into the reaction chamber in non-overlapping pulses, separated by purging steps. mdpi.comrsc.org
This layer-by-layer growth mechanism allows for excellent conformality and uniformity, even on complex topographies. rsc.org However, MoS₂ films grown at low temperatures via ALD are often amorphous and may require post-deposition annealing at high temperatures to improve crystallinity. rsc.orgrsc.org Recent advancements in plasma-enhanced ALD (PEALD) have enabled the deposition of crystalline MoS₂ films at temperatures as low as 150-190 °C. aip.orgacs.orgsemiengineering.com By using individually controlled plasma exposures, one for deposition and another for modification (e.g., with H₂ or Ar plasma), the film properties, including crystallinity and morphology, can be tailored for specific applications. acs.orgsemiengineering.com
Emerging Synthesis Approaches for Novel MoS₂ Forms (e.g., Quantum Dots, Nanoribbons)
Beyond thin films and common nanostructures, research is actively exploring the synthesis of novel MoS₂ forms like quantum dots (QDs) and nanoribbons, which exhibit unique quantum confinement effects and edge-state properties.
MoS₂ Quantum Dots (QDs) , which are typically less than 10 nm in size, can be synthesized through both "top-down" and "bottom-up" approaches. acs.org Top-down methods include the exfoliation of bulk MoS₂, for example, through solvothermal methods or pulsed laser ablation in a liquid. spiedigitallibrary.orgaip.org Bottom-up strategies involve the direct synthesis from molecular precursors, such as the one-step hydrothermal treatment of ammonium (B1175870) tetrathiomolybdate (B108656). acs.orgrsc.org These QDs often exhibit excitation-dependent blue fluorescence. acs.org
| Synthesis Method for MoS₂ QDs | Precursor/Starting Material | Resulting Size | Reference |
| Hydrothermal | Ammonium tetrathiomolybdate | ~2.8 nm | acs.org |
| Hydrothermal | Not specified | ~3.6 nm | rsc.org |
| Pulsed Laser Ablation | Bulk MoS₂ | 1.5 - 8.5 nm | aip.org |
| Solvothermal | Bulk MoS₂ | 2 - 8 nm | spiedigitallibrary.org |
MoS₂ Nanoribbons , which are one-dimensional structures, can be synthesized through various methods. One approach is the bottom-up synthesis on a graphene substrate via CVD, where tuning the growth parameters to a sulfur-enriched condition promotes the formation of nanoribbons from MoS₂ flakes. researchgate.netnih.gov Another method involves the template-assisted conversion of hydrothermally synthesized α-MoO₃ nanoribbons into MoS₂ nanoribbons through a solid-gas reaction with H₂S at high temperatures. rsc.orgrsc.org A facile thermal evaporation method using dipotassium (B57713) tetrathiomolybdate as a precursor has also been reported for preparing 1T′-MoS₂ nanoribbons. acs.org These nanoribbons often exhibit distinct edge terminations, such as alternating molybdenum and sulfur zigzag edges. researchgate.netnih.gov
Theoretical Frameworks and Computational Modeling of Mos₂ Electronic and Vibrational Phenomena
First-Principles Calculations and Density Functional Theory (DFT)
DFT calculations have been widely employed to investigate the structural and electronic properties of MoS₂ in its various forms. physicsaccess.comatu.edu.ghlqdtu.edu.vnaip.org These calculations often utilize approximations like the Generalized Gradient Approximation (GGA) with the Perdew-Burke–Ernzerhof (PBE) parameterization to model the exchange-correlation energy. lqdtu.edu.vn
One of the most remarkable properties of MoS₂ is the evolution of its electronic band structure with the number of layers. northwestern.eduacs.org Bulk MoS₂ is an indirect bandgap semiconductor. northwestern.eduarxiv.org Theoretical calculations place this indirect bandgap at approximately 1.22 eV to 1.37 eV. physicsaccess.comlqdtu.edu.vn This transition occurs from the valence band maximum at the Γ-point to the conduction band minimum located between the Γ and K points of the Brillouin zone. northwestern.eduarxiv.org
As the material is thinned down to a single monolayer, a transition from an indirect to a direct bandgap occurs. nsf.govaip.orgnorthwestern.eduarxiv.org In monolayer MoS₂, both the valence band maximum and the conduction band minimum are located at the K-point of the Brillouin zone, resulting in a direct bandgap. aip.orgarxiv.orgresearchgate.net This direct bandgap is a key feature that makes monolayer MoS₂ a promising material for optoelectronic applications. aip.orgarxiv.org DFT calculations predict the direct bandgap of monolayer MoS₂ to be in the range of 1.60 eV to 1.75 eV. lqdtu.edu.vnaip.orgresearchgate.net This layer-dependent transition is attributed to quantum confinement effects and changes in interlayer interactions. northwestern.eduacs.orgmdpi.com
Table 1: Layer-Dependent Bandgap Properties of MoS₂
| Number of Layers | Bandgap Type | Calculated Bandgap (eV) | Conduction Band Minimum | Valence Band Maximum |
|---|---|---|---|---|
| Bulk | Indirect | ~1.22 - 1.37 physicsaccess.comlqdtu.edu.vn | Between Γ and K northwestern.eduarxiv.org | Γ-point northwestern.edu |
| Bilayer (2L) | Indirect | ~1.55 northwestern.edu | K-point northwestern.edu | Γ-point acs.org |
| Monolayer (1L) | Direct | ~1.60 - 1.75 lqdtu.edu.vnaip.orgresearchgate.net | K-point aip.orgarxiv.orgresearchgate.net | K-point aip.orgarxiv.orgresearchgate.net |
Spin-orbit coupling (SOC), stemming from the heavy molybdenum atoms, plays a crucial role in shaping the electronic states of MoS₂, particularly in the valence band. atu.edu.ghkarazin.uaaip.org The inclusion of SOC in DFT calculations leads to a significant splitting of the valence band maximum (VBM) into two sub-bands, especially at the K-point of the Brillouin zone. atu.edu.ghkarazin.uauottawa.ca
This splitting in the valence band of monolayer MoS₂ is on the order of 150 meV. aip.org This effect is critical for understanding the distinct A and B excitonic features observed in the optical spectra of MoS₂. northwestern.eduarxiv.org The interaction between the electron's spin and its orbital motion lifts the degeneracy of the electronic states, leading to the observed splitting. arxiv.org The strength of this splitting can be influenced by factors such as strain and the number of layers. arxiv.org
The Density of States (DOS) and Projected Density of States (PDOS) provide further insights into the electronic structure of MoS₂. atu.edu.ghresearchgate.netuottawa.ca The total DOS confirms the semiconducting nature of MoS₂ by showing a clear bandgap region with an absence of electronic states around the Fermi level. aip.org
PDOS analysis reveals the orbital contributions to the electronic bands. aip.orgresearchgate.netuottawa.ca In both bulk and monolayer MoS₂, the states near the valence band maximum are primarily composed of Mo 4d orbitals (specifically dz2, dxy, and dx2-y2) and S 3p orbitals. nsf.govaip.orgresearchgate.net The conduction band minimum is predominantly formed by Mo 4d orbitals. nsf.govaip.org This analysis is crucial for understanding chemical bonding and the nature of electronic transitions in the material. nsf.govaip.org
Phonon Dispersion and Vibrational Mode Analysis
The vibrational properties of MoS₂ are described by its phonon dispersion curves, which can be calculated using methods like Density Functional Perturbation Theory (DFPT). rsc.orgresearchgate.net The phonon dispersion of monolayer MoS₂ consists of nine phonon branches. core.ac.uk
Key vibrational modes at the Γ-point include the in-plane E¹2g mode and the out-of-plane A₁g mode, which are Raman-active and have been extensively studied. bohrium.com In bulk MoS₂, additional low-frequency optical modes appear, corresponding to the rigid-layer shear and breathing modes. core.ac.uk The phonon dispersion of monolayer and bulk MoS₂ show remarkable similarity at higher energies, indicating weak interlayer interactions. core.ac.uk However, differences are observed at low frequencies, with the absence of shear and layer-breathing modes in the monolayer. core.ac.uk The study of phonon dispersion is essential for understanding the thermal properties and electron-phonon interactions in MoS₂. rsc.orgresearchgate.netarxiv.org
Table 2: Key Vibrational Modes of MoS₂
| Mode | Symmetry | Description | Frequency (cm⁻¹) - Bulk core.ac.uk | Frequency (cm⁻¹) - Monolayer |
|---|---|---|---|---|
| Shear Mode | E₂g | Rigid in-plane sliding of layers | ~35.2 | Absent |
| Layer-Breathing Mode | A₁g | Out-of-plane vibration of layers | ~57.7 | Absent |
| In-plane Mode | E¹₂g | In-plane vibration of Mo and S atoms | - | ~384 |
| Out-of-plane Mode | A₁g | Out-of-plane vibration of S atoms | - | ~409 |
Excitonic and Trionic Behavior in Low-Dimensional MoS₂
Due to strong quantum confinement and reduced dielectric screening, Coulomb interactions in monolayer MoS₂ are significantly enhanced, leading to the formation of tightly bound excitons (electron-hole pairs) and trions (charged excitons). aps.orgstanford.edud-nb.info
The binding energy of excitons in monolayer MoS₂ is remarkably large. aps.orgharvard.edu Theoretical calculations based on DFT and the Bethe-Salpeter equation (BSE) predict exciton (B1674681) binding energies in the range of 0.5 eV to 1.1 eV. aps.org This strong binding is a direct consequence of the reduced screening of the Coulomb interaction in a two-dimensional material. stanford.edu
Trions, which consist of three charged particles (two electrons and one hole, or two holes and one electron), also exhibit significant binding energies in monolayer MoS₂. aps.org Theoretical studies have calculated trion binding energies to be in the range of 18 to 32 meV. aps.orgdtu.dk The large binding energies of both excitons and trions are a hallmark of the unique physics of low-dimensional MoS₂ and are crucial for its potential applications in optoelectronics and valleytronics. aps.orgharvard.edu
Table 3: Calculated Binding Energies in Monolayer MoS₂
| Quasiparticle | Theoretical Method | Calculated Binding Energy |
|---|---|---|
| Exciton | DFT + BSE | 0.5 - 1.1 eV aps.org |
| Exciton | Variational Method | 0.5 - 0.7 eV aps.org |
| Trion (Negative) | Variational Method | 26 - 32 meV aps.org |
| Trion (Interlayer) | Ab-initio | 18 - 28 meV dtu.dk |
Trion Formation and Dynamics
In monolayer transition metal dichalcogenides (TMDs) like molybdenum disulfide (MoS₂), the strong Coulomb interaction and reduced dielectric screening lead to the stable existence of excitons (bound electron-hole pairs) and trions (charged excitons) even at room temperature. aps.orgaps.orgacs.org A negative trion, the most commonly studied type in naturally n-doped MoS₂, is a quasi-particle composed of two electrons and one hole. aps.orgacs.org The formation and dynamics of these trions are critical to the optoelectronic properties of MoS₂ and are extensively studied through theoretical modeling and computational simulations.
The primary mechanism for trion formation is the interaction between a photo-generated exciton and a resident electron in the material. aps.orgacs.org This process, often referred to as exciton-to-trion relaxation, can be investigated using techniques like two-color pump-probe spectroscopy and time-resolved photoluminescence. aps.orgaps.org Computational studies employing rate-equation analysis of experimental data have determined the time constant for trion formation. For instance, in monolayer MoS₂ on a sapphire substrate with an electron concentration of 6 × 10¹¹ cm⁻², the trion formation time was found to be approximately 1.8 picoseconds. aps.org Other studies have reported that trions are generated on a picosecond timescale, with the specific formation time depending on factors like the exciton's energy state. aps.org
Theoretical models reveal a complex fine structure for trion states, which is influenced by spin-orbit and Coulomb exchange interactions. nih.gov The internal structure and energy levels of these states are sensitive to system parameters such as electrostatic doping and the surrounding dielectric environment. nih.gov For example, calculations show that the energy splitting between different trion states can be modulated by doping, which in turn affects their optical signatures. nih.gov
The dynamics of trions are often nonlinear, especially under high excitation densities. nih.gov Many-body interactions can lead to effects like transient phase-space filling and dynamic photobleaching of the trion resonance. nih.gov The decay of the trion population is also a critical aspect of its dynamics. In many cases, the decay is non-exponential and can be influenced by trapping at defect states. scispace.comarxiv.org Time-resolved photoluminescence measurements on monolayer MoS₂ have shown a trion lifetime of approximately 33 ps, which is attributed to non-radiative recombination at defect sites. arxiv.org
| Parameter | Value/Finding | Method | Reference |
|---|---|---|---|
| Trion Composition | Negative Trion: 2 electrons + 1 hole | Theoretical Description | aps.orgacs.org |
| Formation Mechanism | Interaction of photo-generated excitons with resident electrons | Theoretical & Experimental | aps.orgacs.org |
| Formation Time | ~1.8 ps | Time-Resolved Photoluminescence | aps.org |
| Formation Time (Energy Dependent) | 1.6 ps to 2.3 ps | Resonant Two-Color Pump-Probe Spectroscopy | aps.org |
| Decay Lifetime (Non-radiative) | ~33 ps | Time-Resolved Photoluminescence | arxiv.org |
| Key Influencing Factors | Doping, Temperature, Electric Fields, Excitation Density, Defects | Computational & Experimental | nih.govnih.govscispace.comresearchgate.net |
Theoretical Prediction of Phase Transitions and Stability
Molybdenum disulfide can exist in several structural phases, with the most common being the semiconducting trigonal prismatic (2H) phase and the metallic or semi-metallic octahedral (1T) phase. mdpi.com The 1T phase is often unstable and spontaneously distorts into a more stable 1T' phase. mit.edu Computational studies, primarily using density functional theory (DFT), have been instrumental in understanding the relative stability of these phases and predicting the conditions required for phase transitions. ustc.edu.cnaps.org
Under normal conditions, DFT calculations confirm that the 2H-MoS₂ phase is the most thermodynamically stable. ustc.edu.cn However, the energy difference between the 2H and 1T' phases can be small enough that transitions can be induced by various external stimuli. mit.edu For MoS₂, the energy of the 1T' phase is calculated to be about 0.5 eV per formula unit higher than the 2H phase, suggesting that chemical processes are typically needed for the transition. mit.edu
One of the most effective methods predicted by theoretical models to induce the 2H-to-1T' phase transition is charge doping. aps.orgarxiv.org Calculations show that injecting electrons into the MoS₂ lattice stabilizes the 1T' phase relative to the 2H phase. aps.org This can be achieved through methods like alkali metal intercalation (e.g., with Lithium), which involves the transfer of charge from the intercalated atom to the MoS₂ layer. ustc.edu.cnarxiv.org DFT calculations have explored this extensively, showing that lithiation transforms the bilayer 2H-MoS₂ into a heterostructure of 2H and 1T phases. acs.org There is a wide range of reported values for the critical charge density required to induce the phase transition, which highlights the complexity of the computational models. arxiv.org
Strain engineering is another pathway for phase transitions predicted by computational models. mdpi.comarxiv.org Applying biaxial strain can lower the energy barrier for the 2H to 1T' transition. arxiv.org For instance, forming a heterostructure of MoS₂ with materials like silicene or stanene can significantly reduce the required strain to as low as 3%, which is experimentally feasible. arxiv.org This is because the formation of covalent bonds at the interface enhances the stability of the T phases. arxiv.org Mechanical loading, such as nanoindentation or uniaxial compression, has also been shown in molecular dynamics simulations to induce phase transitions to new, stable quadrilateral structures. mdpi.com
The kinetic barriers for these phase transitions are also a key focus of theoretical predictions. Without doping, the energy barrier for the 2H to 1T' transition is calculated to be around 0.52 eV/atom. aps.org Charge doping not only changes the relative stability but also lowers this activation energy barrier, facilitating the transition. aps.org
| Phase | Structure | Electronic Property | Relative Stability | Transition Triggers |
|---|---|---|---|---|
| 2H | Trigonal Prismatic | Semiconducting | Most stable under normal conditions | N/A |
| 1T | Octahedral | Metallic | Metastable | Charge Doping, Strain, Defects |
| 1T' | Distorted Octahedral | Semi-metallic/Topological Insulator | More stable than 1T | Spontaneous from 1T, Charge Doping, Strain |
| Quadrilateral | Quadrilateral | Metallic | Stable after formation | Uniaxial Compression |
Computational Simulation of Surface Interactions and Adsorption
Computational simulations are a powerful tool for investigating the interactions between the surface of MoS₂ and various atoms and molecules at the atomic level. These studies are crucial for applications such as gas sensing, catalysis, and bio-interfacial devices. nih.govnih.govbohrium.com The primary methods used are first-principles calculations based on DFT and large-scale molecular dynamics (MD) simulations. nih.govfrontiersin.org
DFT calculations have been used to study the adsorption of small gas molecules (such as H₂, O₂, H₂O, NH₃, NO, NO₂, and CO) on the monolayer MoS₂ surface. nih.gov These studies determine the most stable adsorption sites, calculate adsorption energies, and quantify the charge transfer between the molecule and the MoS₂ sheet. nih.gov Results show that most of these molecules are weakly adsorbed (physisorbed) and act as charge acceptors, with the exception of ammonia (B1221849) (NH₃), which acts as a charge donor. nih.gov The interaction can be enhanced by introducing defects or dopants into the MoS₂ lattice. For example, embedding a copper atom in a sulfur vacancy can significantly increase the adsorption energy for molecules like NO and CO. bohrium.commdpi.com
The complexity of the potential energy surface for adsorbed molecules requires careful exploration to identify the most stable configurations. acs.org For instance, in the case of NO₂ adsorption, ab initio molecular dynamics simulations have been employed for unbiased sampling of the configuration space to locate the lowest-energy adsorption site. acs.org
For larger systems, particularly those involving biomolecules in aqueous environments, classical MD simulations are employed. nih.govfrontiersin.org A significant challenge in this area is the development of accurate force fields that can describe the non-covalent interactions between the MoS₂ surface and organic functional groups. nih.govaip.org Researchers have developed specialized force fields, such as MoSu-CHARMM, by fitting parameters to high-level quantum chemical data (DFT). nih.gov These force fields enable large-scale simulations of peptide and protein interactions with MoS₂ surfaces, providing insights into adsorption mechanisms and guiding the design of MoS₂-based biosensors and drug delivery systems. nih.gov These simulations can also calculate properties like the potential of mean force (PMF) to understand the free energy changes during processes like the insertion of a MoS₂ nanosheet into a lipid membrane. frontiersin.org
| Adsorbate Molecule | Adsorption Energy (eV) | Charge Transfer (e) | Interaction Type | Computational Method | Reference |
|---|---|---|---|---|---|
| H₂ | -0.07 | -0.004 | Physisorption (Acceptor) | DFT | nih.gov |
| O₂ | -0.14 | -0.044 | Physisorption (Acceptor) | DFT | nih.gov |
| H₂O | -0.16 | -0.014 | Physisorption (Acceptor) | DFT | nih.gov |
| NH₃ | -0.23 | +0.069 | Physisorption (Donor) | DFT | nih.gov |
| NO | -0.18 | -0.031 | Physisorption (Acceptor) | DFT | nih.gov |
| NO₂ | -0.30 | -0.100 | Physisorption (Acceptor) | DFT | nih.gov |
| CO | -0.09 | -0.006 | Physisorption (Acceptor) | DFT | nih.gov |
| NO on MoS₂-Cu (S-vacancy) | -1.44 | -0.18 | Chemisorption | DFT | mdpi.com |
| CO on MoS₂-Cu (S-vacancy) | -1.24 | -0.07 | Chemisorption | DFT | mdpi.com |
Tailoring and Engineering of Mos₂ Characteristics Via Structural and Compositional Modification
Defect Engineering Strategies and Their Impact
Defect engineering is a powerful strategy to modulate the intrinsic properties of MoS₂. By introducing and controlling defects, it is possible to alter the electronic and catalytic characteristics of the material.
Sulfur vacancies are common point defects in MoS₂ and significantly influence its properties. acs.org They can be formed through several methods, including thermal annealing, plasma or particle irradiation, and chemical treatments. dntb.gov.uaosti.govscispace.com
Thermal Annealing: Heating MoS₂ in a vacuum or a reducing atmosphere, such as hydrogen, can create sulfur vacancies. osti.govmdpi.com Increasing the annealing temperature generally leads to a higher density of these vacancies. mdpi.com Theoretical calculations suggest that sulfur vacancy formation in the presence of hydrogen occurs through the dissociation of H₂ and subsequent desorption of H₂S. osti.gov
Irradiation: Bombardment with particles like electrons or ions can displace sulfur atoms, creating vacancies. dntb.gov.uaresearchgate.net This method allows for the creation of defects in a controlled manner.
Chemical Reduction: Exposure to reducing agents can also lead to the formation of sulfur vacancies.
Controlling the concentration and distribution of sulfur vacancies is crucial for tailoring the material's properties. This can be achieved by carefully managing the parameters of the formation process, such as temperature, pressure, and exposure time. osti.govmdpi.com For instance, high-temperature hydrogen etching has been used to prepare MoS₂ with a high concentration of surface sulfur vacancies. mdpi.com
Beyond simple sulfur vacancies, MoS₂ can host a variety of other intrinsic defects. acs.orgnih.govresearchgate.netntu.edu.sg
Intrinsic Point Defects:
Vacancies: These include single sulfur vacancies (V_S), disulfur (B1233692) vacancies (V_S2), and molybdenum vacancies (V_Mo). nih.gov
Antisite Defects: These occur when an atom occupies the site of another type of atom. Examples include a Mo atom at a S₂ site (Mo_S2) or a S₂ pair at a Mo site (S2_Mo). nih.gov
Adatoms: These are extra atoms that sit on the surface of the MoS₂ layer.
Extended Defects:
Grain Boundaries: These are interfaces between different crystalline domains and can have complex structures with dislocation cores. acs.org Unlike in graphene, grain boundaries in MoS₂ can exhibit metallic behavior. acs.org
Dislocations: These are line defects within the crystal lattice. arxiv.org
Vacancy Lines: Sulfur vacancies can aggregate to form one-dimensional line defects, which can act as metallic channels. mdpi.comarxiv.org
The formation energy and stability of these defects vary, influencing their prevalence in synthesized MoS₂. acs.org For example, V_MoS3 (a complex of a Mo vacancy and three S vacancies) is more commonly observed than V_MoS2 due to its lower formation energy. acs.org
Defects in MoS₂ are not merely imperfections; they are instrumental in tuning its electronic and catalytic properties. wiley.comacs.org
Electronic Effects:
Band Gap Modification: Defects introduce new electronic states within the band gap of MoS₂. nih.gov For example, sulfur vacancies create defect states near the conduction band, effectively narrowing the band gap and leading to n-type doping behavior. acs.orgmdpi.com The concentration of these vacancies can influence the broadening of these defect states. acs.org
Carrier Concentration and Mobility: The presence of defects can increase the carrier concentration. aip.org However, they can also act as scattering centers, potentially reducing charge-carrier mobility. acs.org
Piezoresistive Properties: Sulfur vacancies can enhance the piezoresistive properties of MoS₂ by increasing carrier concentration and improving electron transport efficiency. aip.org
Catalytic Effects:
Activation of the Basal Plane: The basal plane of pristine MoS₂ is relatively inert for catalysis. nih.govresearchgate.net Defects, particularly sulfur vacancies, can activate the basal plane, creating active sites for reactions like the hydrogen evolution reaction (HER). nih.govwiley.com
Enhanced Catalytic Activity: Several types of defects, including V_S, V_S2, V_MoS3, and Mo_S2, have been shown to be highly active catalytic sites for the HER. nih.gov The presence of these defects can significantly improve the catalytic performance of MoS₂. nih.gov For instance, Frenkel defects, where a Mo atom is displaced to an interstitial site, create unique charge distributions that enhance HER activity. nih.gov
Tuning Adsorption Energies: Defects can modify the adsorption energies of reaction intermediates. For example, the coordination number at a bridge sulfur vacancy at the Mo edge can tune the relative adsorption strength of key intermediates in the reverse water gas shift reaction, significantly increasing the reaction rate. ustc.edu.cn
While defects can be beneficial, in some cases, it is desirable to "heal" or passivate them to recover certain properties or to fine-tune the material's behavior. harvard.edumit.edu
Chemical Passivation:
Thiol-based molecules can reduce the density of sulfur vacancies through a series of sulfurization reactions. scispace.comaip.org
Oxygen can passivate sulfur vacancies by forming a bridge bond across the vacancy site. aip.orgcam.ac.uknih.gov This can be achieved through exposure to O₂ or through oxygen-incorporated chemical vapor deposition (CVD). nih.govresearchgate.net Oxygen passivation has been shown to enhance piezoelectricity in monolayer MoS₂. nih.gov
Organic superacids like bis(trifluoromethane)sulfonimide (TFSI) have been used to passivate defects and significantly improve photoluminescence efficiency. aip.orgdiva-portal.orgaip.org The effectiveness of this passivation depends on the charge state and the number of hydrogen atoms donated by the TFSI molecule. aip.orgaip.org
Thermal Annealing: Annealing in a sulfur-rich environment can help to repair sulfur vacancies. mit.edu
Solution-based treatments with compounds like (NH₄)₂S have also been shown to be effective in passivating defects. aip.org
Passivation is defined as the removal of defect states from the band gap, allowing the Fermi level to return to the mid-gap position. aip.org Successful passivation can lead to enhanced photoluminescence, reduced n-type doping, and improved contact resistance in electronic devices. harvard.eduresearchgate.netwiley.com
Doping Techniques and Electronic Structure Modulation
Doping, the intentional introduction of impurities, is a fundamental technique for modulating the electronic structure of MoS₂. nih.govsciopen.com This allows for the tuning of its properties for specific applications.
Substitutional doping involves replacing either Mo or S atoms in the MoS₂ lattice with other elements. This method can effectively alter the material's electronic properties. nih.gov
Metal Doping:
p-type Doping: Doping with elements that have fewer valence electrons than Mo, such as Niobium (Nb), can create holes as majority charge carriers, resulting in p-type behavior. wiley.comarxiv.orgberkeley.eduresearchgate.net Niobium doping has been shown to induce a structural transformation from the common 2H to the 3R stacking phase in MoS₂. berkeley.edu
n-type Doping: Doping with elements that have more valence electrons than Mo, such as Rhenium (Re), can introduce excess electrons, leading to n-type doping. arxiv.orgresearchgate.net
Other Metal Dopants: Other transition metals like Vanadium (V), Iron (Fe), Cobalt (Co), and Manganese (Mn) have also been used as dopants. nih.govmdpi.comresearchgate.net For example, gold (Au) doping at sulfur vacancy sites has been shown to create p-type MoS₂ that is highly sensitive to ammonia (B1221849). nih.gov
Non-metal Doping:
Nitrogen (N) Doping: Nitrogen doping can modulate the electronic structure of MoS₂, leading to a decrease in the band gap and Fermi level. nih.govacs.org This has been shown to improve the sensitivity of MoS₂-based gas sensors for detecting NO₂. acs.org
Fluorine (F) Doping: Substitutional fluorine doping, achieved through a gentle SF₆ plasma treatment, can induce a p-type doping effect in monolayer MoS₂. acs.orgnih.gov
Carbon (C) Doping: Carbon can be incorporated into the MoS₂ lattice at either sulfur or molybdenum sites, which modulates the band structure and can narrow the band gap. acs.org
The choice of dopant and its concentration allows for precise control over the electronic properties of MoS₂, enabling the fabrication of devices with desired characteristics.
Interactive Data Table: Effects of Substitutional Doping on MoS₂ Properties
| Dopant | Host Atom Replaced | Doping Type | Key Effects on Properties |
| Niobium (Nb) | Molybdenum (Mo) | p-type | Induces structural transformation (2H to 3R), modifies band structure. wiley.comberkeley.edu |
| Rhenium (Re) | Molybdenum (Mo) | n-type | Introduces excess electrons. arxiv.orgresearchgate.net |
| Gold (Au) | Sulfur (S) | p-type | Increases sensitivity to ammonia. nih.gov |
| Nitrogen (N) | Sulfur (S) | - | Reduces band gap and Fermi level, enhances NO₂ sensing. nih.govacs.org |
| Fluorine (F) | Sulfur (S) | p-type | Induces p-type behavior. acs.orgnih.gov |
| Carbon (C) | Sulfur (S) or Molybdenum (Mo) | - | Narrows the band gap. acs.org |
| Vanadium (V) | Molybdenum (Mo) | - | High doping concentrations achievable with promoters. researchgate.net |
Surface Chemical Doping and Charge Transfer
Surface chemical doping is a key strategy for modulating the electronic properties of MoS₂ by inducing charge transfer between the MoS₂ surface and adsorbed molecules. tandfonline.com This process alters the Fermi level and consequently modifies the optical and electrical characteristics of the material. tandfonline.com
One effective n-type dopant is Benzyl Viologen (BV), an organic molecule with a high reduction potential. acs.orgberkeley.edu When BV is used as a surface charge transfer donor for MoS₂ flakes, it results in n-doped samples with excellent stability in both air and vacuum. acs.orgberkeley.edu This doping process involves the transfer of electrons from the neutral BV molecule to the MoS₂ layer, forming a stable electron transfer complex. acs.org This method has achieved high electron sheet densities of approximately 1.2 x 10¹³ cm⁻², reaching the degenerate doping limit for MoS₂. acs.orgberkeley.edu A significant advantage of this technique is its reversibility; the BV dopant molecules can be removed by immersing the sample in toluene (B28343). acs.orgberkeley.edu This allows for precise control over the carrier sheet density. acs.orgberkeley.edu The practical application of this doping has been demonstrated in the reduction of contact resistance in MoS₂ transistors by a factor of more than three. acs.orgberkeley.edu
Another molecule used for n-type doping is Melamine. researchgate.net When applied to multilayer MoS₂, Melamine molecules induce n-doping, which is confirmed by a shift of the threshold voltage to more negative gate voltages. researchgate.net This doping enhances the electrical properties of MoS₂-based devices, with observed improvements in field-effect mobility and charge carrier density. tandfonline.comresearchgate.net The interaction leads to a downward shift in the characteristic Raman peaks (E₂g and A₁g), indicating an increased electron concentration. researchgate.net
The choice of dopant molecule is crucial for achieving the desired type of doping. For instance, molecules with nitro functional groups can act as donors, transferring electrons to MoS₂, while those with methoxyl groups can act as acceptors. nih.gov The effectiveness of various dopants in modifying the electronic properties of MoS₂ is a subject of ongoing research, with studies exploring a range of molecules and nanoparticles. tandfonline.com
Table 1: Effects of Surface Chemical Doping on MoS₂
| Dopant | Doping Type | Key Effects | Reference |
|---|---|---|---|
| Benzyl Viologen (BV) | n-type | High electron sheet density (~1.2 x 10¹³ cm⁻²), air-stable, reversible, reduces contact resistance. | acs.orgberkeley.edu |
| Melamine | n-type | Increases electron concentration, improves field-effect mobility and charge carrier density. | researchgate.net |
| p-toluene sulfonic acid (PTSA) | n-type | Shifts threshold voltage to more negative gate voltages, improves charge carrier density and mobility. | tandfonline.com |
| Gold nanoparticles | p-type | Effectively dopes MoS₂ transistors. | tandfonline.com |
| Potassium (K) | n-type | Degenerate n-doping, though lacks air stability. | tandfonline.comberkeley.edu |
Strain Engineering for Electronic Structure Control
Strain engineering has emerged as a powerful method to manipulate the electronic and optical properties of two-dimensional materials like MoS₂. acs.orgarxiv.orgresearchgate.net Due to their atomic thickness and high elasticity, these materials can withstand significant mechanical strain, which in turn modifies their band structure. acs.orgarxiv.orgresearchgate.net
Uniaxial and Biaxial Strain Effects
Applying both uniaxial and biaxial strain to MoS₂ has profound effects on its electronic properties. aps.orgaip.org Uniaxial tensile strain, for example, can induce a transition from a direct to an indirect band gap in monolayer MoS₂ at approximately 1-2% strain. acs.orgarxiv.orglight-am.com This transition is significant because the direct band gap in unstrained monolayer MoS₂ is responsible for its strong photoluminescence. acs.orgarxiv.org The application of strain alters the orbital interactions and hybridization due to changes in bond lengths and angles within the atomic structure. researchgate.net
Biaxial strain also effectively tunes the band gap and carrier effective masses. aip.orgsci-hub.se Theoretical studies show that under biaxial strain, the band gap of monolayer MoS₂ decreases as the strain increases. sci-hub.se For instance, a biaxial tensile strain of 10-15% can lead to a semiconductor-to-metal phase transition. researchgate.netlight-am.com
Impact on Band Gap and Carrier Mobility
The application of strain directly impacts the band gap of MoS₂. With increasing uniaxial tensile strain, the optical band gap of monolayer MoS₂ decreases at a rate of approximately 45 meV per percentage of strain. acs.orgarxiv.org For bilayer MoS₂, this reduction is even more pronounced, at about 120 meV per percentage of strain. acs.orgarxiv.org Biaxial strain also leads to a monotonic reduction in the band gap. sci-hub.se For example, the band gap of monolayer MoS₂ can decrease from 1.72 eV to 0.46 eV as the applied biaxial strain increases from 0% to 10%. sci-hub.se
Carrier mobility is another critical property that can be significantly enhanced through strain engineering. sci-hub.se Calculations have shown that electron mobility in monolayer MoS₂ can be increased by more than 12 times with a 10% biaxial strain. sci-hub.se This enhancement is attributed to the strain-induced modifications of the band structure and effective masses of the charge carriers. aps.orgsci-hub.se Small uniaxial stresses can lead to large changes in the hole effective mass. aps.org
Table 2: Impact of Strain on MoS₂ Properties
| Strain Type | MoS₂ Form | Effect on Band Gap | Effect on Carrier Mobility | Reference |
|---|---|---|---|---|
| Uniaxial Tensile | Monolayer | Direct-to-indirect transition at ~1-2% strain; decreases at ~45 meV/% strain. | Can be increased. | acs.orgarxiv.orglight-am.com |
| Uniaxial Tensile | Bilayer | Decreases at ~120 meV/% strain. | - | acs.orgarxiv.org |
Phase Engineering for Modulating Electronic and Catalytic Activity
Molybdenum disulfide naturally exists in a stable semiconducting hexagonal (2H) phase. However, it can be transformed into a metastable metallic trigonal (1T) phase, which exhibits significantly different electronic and catalytic properties. rsc.orgoaepublish.com This ability to switch between phases, known as phase engineering, is a critical tool for tailoring MoS₂ for various applications. preprints.org
2H to 1T Phase Transition Mechanisms and Control
The transition from the 2H to the 1T phase can be induced through several methods. A common chemical method involves the intercalation of alkali metals, such as lithium, using organometallic compounds like n-butyllithium. frontiersin.org The lithium ions intercalate between the MoS₂ layers, leading to the formation of a reduced LiₓMoS₂ phase with a structure similar to 1T-MoS₂. frontiersin.org Subsequent deintercalation preserves the 1T structure. frontiersin.org
Another mechanism involves the creation of sulfur vacancies. acs.orgpnnl.gov The presence of S vacancies on the basal plane of 2H-MoS₂ can dramatically lower the energy barrier for the nucleation and propagation of the 1T phase. pnnl.govacs.org On a perfect basal plane, the energy barrier for this transition is very high, but with two S vacancies, the barrier can be significantly reduced. pnnl.govacs.org Electrochemical methods, such as cyclic voltammetry, can be used to create these S vacancies and trigger the phase transition without the need for intercalation species. acs.org The introduction of certain dopants, like iron atoms, can also trigger a partial conversion from the 2H to the 1T phase. oaepublish.com Furthermore, strong interfacial interactions with certain substrates, like Ti₂C, Zr₂C, or Hf₂C MXenes, can thermodynamically favor the 2H to 1T transition. rsc.org
A photochemical route has also been demonstrated, where photoelectrons generated by the band-gap absorption of monolayer MoS₂ activate the phase transition in the presence of a suitable electron-donating solvent and stabilizing metal ions. frontiersin.org
Role of Phase on Active Site Exposure and Electronic Configuration
The phase of MoS₂ plays a crucial role in its catalytic activity, particularly for the hydrogen evolution reaction (HER). The metallic 1T phase generally exhibits superior HER catalytic activity compared to the semiconducting 2H phase. acs.org This enhanced activity is attributed to its metallic nature, which provides higher electrical conductivity and a different electronic configuration that is more favorable for catalysis. rsc.orgacs.org
The 1T phase and the presence of defects like sulfur vacancies and edges lead to a higher exposure of catalytically active sites. acs.org The edges of MoS₂ nanosheets have long been considered the primary active sites for HER, but research indicates that the basal plane of the 1T phase is also catalytically active. acs.org The combination of the 1T phase with a porous structure, which increases the number of edge sites and S-vacancies, results in a synergistic effect that significantly boosts HER performance. acs.org The 1T phase also facilitates more efficient charge transfer and mass transport, further enhancing its catalytic efficiency. wzu.edu.cn The order of catalytic activity for HER has been shown to be: 1T-MoS₂ > S vacancies > O doping > 2H-MoS₂. acs.org
Table 3: Comparison of 2H and 1T Phases of MoS₂
| Property | 2H-MoS₂ | 1T-MoS₂ | Reference |
|---|---|---|---|
| Electronic Nature | Semiconducting | Metallic | rsc.orgoaepublish.com |
| Stability | Stable | Metastable | rsc.org |
| Catalytic Activity (HER) | Low | High | acs.orgacs.org |
| Active Sites | Primarily edge sites | Edge and basal plane sites | acs.org |
| Conductivity | Low | High | rsc.org |
Surface Functionalization and Chemical Modification
Surface functionalization and chemical modification are powerful strategies for tailoring the intrinsic properties of Molybdenum Disulfide (MoS₂). arxiv.org These techniques involve the introduction of functional groups or other molecules onto the surface of MoS₂, which can alter its electronic, optical, and catalytic characteristics. arxiv.orgnih.gov Both covalent and non-covalent functionalization methods have been explored to enhance the performance of MoS₂ in various applications. arxiv.org
Covalent functionalization involves the formation of strong chemical bonds between the functional groups and the MoS₂ lattice. rsc.org This can be achieved by targeting sulfur vacancies or by directly bonding to the sulfur atoms on the basal plane. acs.orgnih.gov Thiol chemistry is a common approach, where molecules containing thiol groups react with sulfur vacancies on the MoS₂ surface. acs.orgresearchgate.net Another method involves the use of diazonium salts, which can react with the MoS₂ surface to form covalent bonds. rsc.orgacs.org This method is particularly effective as it can functionalize the basal plane of MoS₂ without relying on pre-existing defects. acs.org
Non-covalent functionalization, on the other hand, relies on weaker interactions such as van der Waals forces, electrostatic interactions, or π-π stacking. nih.gov This approach is less disruptive to the MoS₂ lattice and can be used to adsorb a wide range of molecules onto its surface. nih.gov
The choice of functional group and the method of functionalization can have a significant impact on the properties of MoS₂. For instance, functionalization can be used to tune the band gap, modulate charge carrier density, and enhance catalytic activity. mdpi.comacs.org
Detailed Research Findings
Recent research has demonstrated the profound effects of surface functionalization on the properties of MoS₂. Studies have shown that both covalent and non-covalent modifications can be used to precisely engineer the material's characteristics for specific applications.
Covalent Functionalization and its Impact:
First-principles calculations have further illuminated the potential of covalent functionalization to stabilize the metastable 1T' phase of MoS₂. rsc.org The formation of covalent S-H or S-C bonds can effectively prevent the 1T' phase from converting back to the more stable 2H phase. rsc.org The electronic structure of the functionalized 1T'-MoS₂ is dependent on the specific adsorbate, and can be tuned to be either semiconducting or metallic. rsc.org For instance, functionalization with –CH₂CH₂OH and –CH₂COOH has been identified as a promising route to balance electrocatalytic activity and stability. rsc.orgrsc.org
The use of diazonium salts represents another powerful covalent functionalization strategy. This method allows for a high degree of control over the grafting density of functional groups onto the MoS₂ basal plane. rsc.org The functionalization of conductive MoS₂ thin films with aryl diazonium salts has been shown to effectively passivate the surface, preventing interactions with metal cations. acs.orgnih.gov This surface passivation is crucial for applications in sensors and electronic devices. acs.org Furthermore, this functionalization can also modulate the mechanical properties, leading to a lower coefficient of friction. acs.orgnih.gov
Non-Covalent Functionalization and Doping:
Non-covalent functionalization offers a less disruptive means to modify MoS₂. Surface charge transfer doping (SCTD) is a prime example, where dopants are introduced to modulate the electrical properties without altering the crystal structure. sciopen.com A simple and reliable area-selective SCTD strategy using polyvinyl alcohol (PVA) has been developed, leading to significant enhancements in the performance of MoS₂ field-effect transistors (FETs). sciopen.com This method has been used to create homojunctions with high rectification ratios and to lower the Schottky barrier at metal/MoS₂ interfaces. sciopen.com
Surface functionalization can also be used to achieve both p-type and n-type doping in MoS₂ monolayers. mdpi.com For example, functionalization with (3-aminopropyl)triethoxysilane (APTES) can lead to n-doping, while octadecyltrichlorosilane (B89594) (ODTS) can induce p-doping. mdpi.com These changes in charge carrier density and Fermi level position directly impact the electrocatalytic performance of MoS₂ in the HER. mdpi.com
A step-by-step covalent assembly of lipoic acid (LA) and fluorescein (B123965) isothiocyanate (FITC) on MoS₂ flakes has been demonstrated to tailor both their fluorescent and electronic properties. acs.org The initial LA functionalization improved the device performance by increasing the on-current and mobility, while the subsequent FITC functionalization introduced strong n-type doping. acs.org
The table below summarizes the effects of different functionalization methods on the properties of MoS₂.
| Functionalization Method | Functional Group/Molecule | Key Findings | Impact on Properties |
| Covalent | –CH₂COOH | Enhanced HER activity, reduced Tafel slope and charge transfer resistance. acs.org | Improved electrocatalytic performance. acs.org |
| Covalent | H, -CH₂CH₂OH, -CH₂COOH | Stabilized 1T' phase, tunable electronic structure (semiconducting or metallic). rsc.org | Enhanced stability and tunable electronic/catalytic properties. rsc.org |
| Covalent (Diazonium Salts) | Aryl groups | Surface passivation, reduced coefficient of friction. acs.orgnih.gov | Improved chemical stability and tunable mechanical/electronic properties. acs.orgnih.gov |
| Non-Covalent (SCTD) | Polyvinyl alcohol (PVA) | Enhanced carrier concentration, on-state current, and on/off ratio in FETs. sciopen.com | Improved electronic device performance. sciopen.com |
| Non-Covalent | APTES / ODTS | n-doping (APTES) and p-doping (ODTS), modulated Fermi level. mdpi.com | Tunable electronic and electrocatalytic properties. mdpi.com |
| Covalent (Step-wise) | Lipoic Acid (LA) and Fluorescein isothiocyanate (FITC) | Increased on-current and mobility (LA), strong n-type doping (FITC), new fluorescence. acs.org | Tailored optical and electronic properties. acs.org |
Mos₂ Based Heterostructures and Hybrid Systems: Interfacial Phenomena and Device Integration
Vertical Van der Waals Heterostructures
Vertical van der Waals heterostructures are formed by stacking different 2D materials on top of each other. These structures are held together by weak van der Waals forces, which allows for the creation of atomically sharp interfaces without the constraints of lattice matching. frontiersin.org This unique characteristic enables the combination of materials with disparate properties, leading to emergent phenomena and novel device functionalities. nsf.gov
Interlayer Coupling and Charge Transfer Mechanisms
Charge transfer between the layers is a key mechanism that governs the electronic and optoelectronic behavior of these heterostructures. nih.gov This transfer can be influenced by factors such as the stacking order and the presence of a substrate. In graphene/MoS₂ heterostructures, for example, hot electron injection from graphene to MoS₂ can occur with photoexcitation below the A-exciton resonance of MoS₂. bohrium.com However, this process can be influenced by the electric field of the substrate. bohrium.com The recombination time of these interfacial charges can range from picoseconds to nanoseconds, depending on the defect density in the MoS₂ layer. bohrium.com In some cases, the charge transfer can be remarkably fast, occurring on a timescale of less than 50 femtoseconds. nju.edu.cn
The strain resulting from lattice mismatch in heterostructures like MoS₂/graphene can also lead to strong interlayer coupling and potentially induce metallic behavior. rsc.org Furthermore, the interlayer coupling can be externally tuned, for instance, by annealing, which alters the interlayer distance and consequently the optical and vibrational properties of the heterostructure. acs.org
Band Alignment Engineering for Photovoltaic and Optoelectronic Applications
The arrangement of energy bands at the interface of a heterostructure, known as band alignment, is a critical parameter that dictates its functionality in electronic and optoelectronic devices. frontiersin.org Heterostructures can exhibit different types of band alignment, with type-I and type-II being the most common. In a type-I alignment, both the conduction band minimum (CBM) and the valence band maximum (VBM) of one material are located within the bandgap of the other. rsc.orgaip.org This configuration is beneficial for applications such as light-emitting diodes and lasers. rsc.org In contrast, a type-II alignment features a staggered arrangement where the CBM and VBM are in different materials, facilitating the separation of photogenerated electron-hole pairs. frontiersin.orgbohrium.com This property is highly desirable for photovoltaic and photocatalytic applications. frontiersin.org
The band alignment of MoS₂-based heterostructures can be engineered through various strategies. For instance, the formation of a MoS₂/MoGe₂N₄ heterostructure results in a type-I alignment, which can be transformed into a type-II alignment by applying biaxial strain. rsc.org Similarly, the band alignment in InSe–MoS₂ heterostructures can be transitioned from type-I to type-II by changing the interlayer distance or applying an external electric field. xidian.edu.cn The insertion of a MoS₂ thin film in a graphene/n-Si solar cell modifies the band alignment, leading to an enhanced photovoltaic performance. arxiv.org
The table below summarizes the band alignment and key properties of some MoS₂-based heterostructures.
| Heterostructure | Band Alignment Type | Conduction Band Offset (eV) | Valence Band Offset (eV) | Potential Applications |
| MoS₂/MoGe₂N₄ | Type-I (tunable to Type-II) | - | - | Optoelectronics, Light-Emitting Diodes, Lasers. rsc.org |
| MoS₂/PtSe₂ | Type-I | 0.85. aip.org | 0.66. aip.org | Optoelectronics. aip.org |
| InSe/MoS₂ | Type-I (tunable to Type-II) | - | - | Optoelectronics, Solar Energy. xidian.edu.cn |
| MoS₂/ZnO | Type-II | - | - | Photoelectric and Photocatalytic Devices. frontiersin.org |
| Perovskite/MoS₂ | Type-II | - | - | Photovoltaics, Photodetectors. bohrium.com |
| MoS₂/MoSe₂ | Type-I | 0.2. slq.qld.gov.auresearchgate.net | - | Field-Effect Transistors, Solar Cells. slq.qld.gov.auresearchgate.net |
Exciton (B1674681) Dynamics and Interfacial Energy Transfer in Heterostructures
In MoS₂-pentacene heterojunctions, the decay of A-excitons in MoS₂ is influenced by hole transfer to the pentacene (B32325) layer, with a characteristic time of approximately 21 picoseconds. acs.orgutwente.nlnih.gov This is slower than the 6.7 ps transfer time reported in similar structures prepared by a different method, highlighting the role of the interface quality and molecular orientation. acs.orgutwente.nl The presence of a gold substrate can also affect the exciton dynamics by modifying the charge distribution in the MoS₂ layer. acs.orgutwente.nl
In Ti₃C₂Tₓ–MoS₂ heterostructures, an ultrafast charge/energy transfer from Ti₃C₂Tₓ to MoS₂ occurs within 150 femtoseconds. acs.orgpolimi.it Furthermore, a secondary excitation in MoS₂ can be driven by the surface plasmon resonance of Ti₃C₂Tₓ, a phenomenon mediated by acoustic phonon recycling with a characteristic time of about 70 picoseconds. acs.org The excited-state lifetime in MoS₂ can be extended by engineering the interfaces in trilayer heterostructures. acs.org
The table below presents a summary of exciton dynamics in different MoS₂ heterostructures.
| Heterostructure | Process | Characteristic Time | Notes |
| MoS₂-pentacene | Hole transfer from MoS₂ to pentacene | 21 ± 3 ps. acs.orgutwente.nlnih.gov | Slower than the 6.7 ps observed in vapor-deposited samples. acs.orgutwente.nl |
| Ti₃C₂Tₓ-MoS₂ | Charge/Energy transfer from Ti₃C₂Tₓ to MoS₂ | < 150 fs. acs.orgpolimi.it | Transfer efficiency depends on excitation photon energy. acs.orgpolimi.it |
| Ti₃C₂Tₓ-MoS₂ | Secondary excitation in MoS₂ | ~70 ps. acs.org | Driven by surface plasmon resonance in Ti₃C₂Tₓ. acs.org |
| Monolayer MoS₂ | Intraband relaxation | < 500 fs. acs.org | Attributed to defect-assisted scattering. acs.org |
| Monolayer MoS₂ | Exciton recombination | 2-4 ps, 30-80 ps, 300-1000 ps. acs.org | Multiexponential decay indicating multiple relaxation processes. acs.org |
Thermoelectric Properties of Heterojunctions
Thermoelectric materials can convert heat energy into electrical energy and vice versa, offering a promising avenue for waste heat recovery and solid-state cooling. While MoS₂ has a high Seebeck coefficient, its poor electrical conductivity limits its thermoelectric performance. nih.gov Van der Waals heterostructures provide a platform to enhance the thermoelectric properties of MoS₂.
By forming a heterostructure with graphene, the electrical conductivity of the MoS₂ monolayer is significantly enhanced. nih.gov In MoS₂/h-BN heterostructures, defect engineering through sulfur vacancies can lead to a substantial enhancement of the thermoelectric power factor, reaching values as high as 50 mW m⁻¹ K⁻². pnas.org The introduction of MoO₂ nanoinclusions into MoS₂ has also been shown to improve its thermoelectric efficiency by up to 50 times. rsc.org
First-principles calculations suggest that the thermoelectric figure of merit (ZT) of few-layer MoS₂ can be significant, with n-type monolayer MoS₂ potentially reaching a ZT of 1.6 at high temperatures. rsc.org Furthermore, MoS₂ nanoribbons are predicted to have a ZT value as high as 3.4 at room temperature. aip.org
The table below summarizes the thermoelectric properties of various MoS₂-based systems.
| System | Key Finding | Power Factor / ZT | Reference |
| MoS₂ monolayer–graphene heterostructure | Enhanced electrical conductivity. nih.gov | - | nih.gov |
| MoS₂/h-BN heterostructure | Power factor enhanced by two orders of magnitude. pnas.org | Up to 50 mW m⁻¹ K⁻². pnas.org | pnas.org |
| MoS₂ with MoO₂ nanoinclusions | Thermoelectric efficiency enhanced up to 50 times. rsc.org | - | rsc.org |
| Few-layer MoS₂ | ZT decreases with increasing layers (with exceptions). rsc.org | ZT of n-type 1TL-MoS₂ can reach 1.6. rsc.org | rsc.org |
| MoS₂ nanoribbons | Significantly enhanced ZT value. aip.org | ZT as high as 3.4 at room temperature. aip.org | aip.org |
| MoS₂/MoSe₂ heterojunction | High Seebeck coefficient. slq.qld.gov.auresearchgate.net | - | slq.qld.gov.auresearchgate.net |
Lateral Heterostructures and In-Plane Interfaces
In contrast to vertical heterostructures, lateral heterostructures consist of different materials or phases stitched together within the same atomic plane. These in-plane interfaces offer unique opportunities for creating seamless, one-dimensional electronic junctions.
Phase-Engineered Lateral Junctions (e.g., 1T/2H)
MoS₂ can exist in different crystal phases, most notably the semiconducting 2H phase and the metallic 1T phase. oup.com Creating lateral heterostructures that combine these two phases allows for the fabrication of all-MoS₂ electronic devices with integrated functionalities. The 1T/2H interface creates a seamless junction between a metal and a semiconductor, which is highly desirable for applications in catalysis and electronics. aip.org
These in-plane 1T-2H MoS₂ heterostructures can be synthesized through methods like annealing 2H MoS₂ in a mixed gas environment. bohrium.com The resulting material exhibits excellent electrocatalytic activity for the hydrogen evolution reaction. bohrium.com The formation of a lateral/vertical 1T-2H MoS₂/Au heterostructure has been shown to significantly enhance photoelectrocatalytic water splitting and surface-enhanced Raman scattering performance. rsc.orgrsc.org This enhancement is attributed to efficient light utilization and fast charge transfer across the lateral and vertical junctions. rsc.orgrsc.org
Interfacial Strain and Electronic Structure Modulation
The creation of heterostructures by combining different two-dimensional (2D) materials, such as Molybdenum disulfide (MoS₂), allows for the engineering of novel electronic and optoelectronic devices. The properties of these heterostructures are heavily influenced by the interface between the constituent materials.
Interfacial strain plays a crucial role in modulating the electronic structure of MoS₂-based heterostructures. When MoS₂ is combined with another material with a different lattice structure, strain is induced at the interface. This strain can alter the bond lengths and angles within the MoS₂ layer, which in turn modifies its electronic band structure. rsc.org For instance, in a graphene-MoS₂ heterostructure, the weak van der Waals forces create a stable layer spacing of 3.39 Å. rsc.org This interaction induces a small band gap of about 1.2 meV in the graphene layer. rsc.org This band gap can be effectively tuned by applying in-plane biaxial strain. rsc.org Applying a 6% tensile strain can even change the contact from a Schottky to an n-type ohmic contact, highlighting the potential for strain engineering in creating advanced electronic devices. rsc.org
In GaN/MoS₂ polar heterojunctions, in-plane biaxial strains can modulate the heterostructure type, causing a transition from type-II to type-I band alignment. bohrium.com Similarly, in MoS₂/WSe₂ heterostructures, applying uniaxial strain can effectively tune the interlayer excitons. nih.gov This tunability of the electronic structure through strain is a key factor in designing next-generation nanoelectronic and optoelectronic devices. rsc.orgnih.gov
| Property | Unstrained Value | Effect of Strain | Strained Value/Observation | Reference |
|---|---|---|---|---|
| Stable Layer Spacing | 3.39 Å | - | - | rsc.org |
| Binding Energy | 0.35 J m⁻² | - | - | rsc.org |
| Induced Graphene Band Gap | ~1.2 meV | Can be effectively modulated | - | rsc.org |
| Schottky Barrier Height (n-type) | 0.33 eV | Can be effectively modulated | - | rsc.org |
| Contact Type | n-type Schottky | Transition with 6% tensile strain | n-type ohmic contact | rsc.org |
Hybrid Composites of MoS₂ with Other Nanomaterials
The properties of MoS₂ can be further enhanced by creating hybrid composites with other nanomaterials. These composites leverage the synergistic effects between MoS₂ and the incorporated material to achieve improved performance in various applications.
MoS₂-Carbon Nanomaterial Composites (e.g., Graphene, CNTs)
Composites of MoS₂ with carbon-based nanomaterials like graphene and carbon nanotubes (CNTs) are extensively studied for energy storage applications. researchgate.netnih.gov Graphene, with its high electrical conductivity and large surface area, can effectively overcome the limitations of MoS₂, such as poor conductivity and restacking of layers. researchgate.netnih.gov Similarly, CNTs provide a three-dimensional conductive network that enhances charge transfer and provides structural stability. researchgate.netnih.gov
Synthesis methods for these composites include hydrothermal treatment, chemical vapor deposition, and self-assembly. researchgate.net In MoS₂/graphene composites, the combination of materials leads to improved electrochemical performance in supercapacitors. nih.govresearchgate.net For example, a MoS₂@Graphene composite with a 1:9 ratio exhibited a high specific capacitance of 248 F g⁻¹ at a current density of 5 A g⁻¹. nih.gov
MoS₂/CNT composites also show excellent electrochemical properties. A hydrothermally synthesized MoS₂/CNT composite demonstrated a specific capacitance of 402 F g⁻¹ at 1 A g⁻¹ and maintained 81.9% of its capacitance after 10,000 cycles. nih.gov The introduction of CNTs significantly increases the specific surface area and electrical conductivity of the composite material. researchgate.net
| Composite Material | Synthesis Method | Specific Capacitance | Current Density | Cyclic Stability | Reference |
|---|---|---|---|---|---|
| MoS₂@Graphene (1:9) | Not specified | 248 F g⁻¹ | 5 A g⁻¹ | 97.3% retention after 8000 cycles | nih.gov |
| MoS₂/CNT | Hydrothermal | 402 F g⁻¹ | 1 A g⁻¹ | 81.9% retention after 10,000 cycles | nih.gov |
| MoS₂/CNTs | Hydrothermal | 108.8 mAh g⁻¹ | 1 A g⁻¹ | 74.49% retention after 5000 cycles (at 10 A g⁻¹) | researchgate.net |
MoS₂-Metal Nanoparticle Composites
Functionalizing MoS₂ nanosheets with metal or metal oxide nanoparticles is another effective strategy to enhance their properties. mdpi.com These composites exhibit synergistic effects, combining the inherent properties of both the metal nanoparticles and the MoS₂ nanosheets, leading to outstanding electrochemical and catalytic performance. mdpi.com
For example, MoS₂-Ni nanocomposites have shown excellent sensitivity and reproducibility in glucose detection. mdpi.com The small nickel nanoparticles on the MoS₂ surface provide more active sites, resulting in high electrocatalytic activity. mdpi.com In another study, Au-MoS₂ nanocomposite thin films were synthesized, where gold nanoparticles were embedded in a MoS₂ matrix. acs.org The structure of these composites could be controlled by the deposition temperature, with higher temperatures leading to the encapsulation of Au nanoparticles by MoS₂ basal planes. acs.org
Composites of MoS₂ with metal sulfides like Co₉S₈ have also been developed. Interface engineering in core-shell Co₉S₈@MoS₂ nanocrystals leads to enhanced hydrogen evolution reaction (HER) activity in both acidic and alkaline media. rsc.org
MoS₂-Quantum Dot Sensitization
Quantum dots (QDs) can be used to sensitize MoS₂, enhancing its photoluminescence and photoelectrochemical properties. When MoS₂ monolayer quantum dots (1L-QDs) are hybridized with a MoS₂ flake, the photoluminescence of the flake is significantly enhanced. researchgate.net This sensitization is attributed to efficient nonradiative energy transfer and possible charge transfer from the QDs to the MoS₂ flake. researchgate.net The enhancement factor can be as high as 6.4 under UV excitation. researchgate.net
MoS₂ QDs themselves have unique properties due to quantum confinement effects. mdpi.comacs.org They can be synthesized through methods like liquid exfoliation. acs.org Doping materials like tungsten trioxide (WO₃) with MoS₂ QDs has been shown to improve their photoelectrochromic performance for applications in smart windows. mdpi.com The doping reduces the crystallite size of WO₃, leading to improved charge transport and optical properties. mdpi.com
| System | Observation | Mechanism/Effect | Reference |
|---|---|---|---|
| 1L-QD/MoS₂ Hybrid | Up to 6.4x enhancement of flake photoluminescence | Nonradiative energy transfer and charge transfer from QDs to flake | researchgate.net |
| WO₃ doped with MoS₂ QDs | Reduced crystallite size from 26.5 nm to 22.4 nm | Structural refinement and increased surface area | mdpi.com |
| WO₃ doped with GO-MoS₂ QDs | Reduced crystallite size to 14.3 nm | Influence of graphene on nucleation and growth | mdpi.com |
Interface Engineering for Enhanced Functionality
Interface engineering in MoS₂-based heterostructures is a powerful strategy to enhance their catalytic and electronic performance. wiley.comacs.orgresearchgate.net By carefully designing the interface between MoS₂ and another material, it is possible to create synergistic effects that lead to improved functionality. wiley.com
For instance, in MoS₂/Ni₃S₂ heterostructures, the interfaces are engineered to synergistically favor the chemisorption of hydrogen and oxygen-containing intermediates, which significantly enhances water-splitting activity. wiley.comresearchgate.net These heterostructures have shown a low overpotential of about 218 mV for the oxygen evolution reaction (OER). wiley.comresearchgate.net Similarly, interface engineering in MoS₂/MoN heterostructures optimizes the hydrogen adsorption kinetic energy, accelerating the electrochemical HER. bohrium.com
Density functional theory (DFT) calculations have shown that constructing a MoS₂/MoN interface can optimize the kinetic energy for hydrogen adsorption. bohrium.com In another example, heteronanostructures of metallic 1T-MoS₂ grown on single-walled carbon nanotubes (1T-MoS₂/SWNT) demonstrate enhanced HER activity due to electron doping via interface engineering. acs.org This leads to an initial overpotential as low as approximately 40 mV. acs.org The modulation of the electronic structure at the interface through hybridization and alloying is a key strategy for designing highly active catalysts. aip.org
Advanced Characterization Techniques for Probing Mos₂ Structures and Properties
Spectroscopic Analysis for Electronic and Vibrational Signatures
Spectroscopic techniques are indispensable for elucidating the electronic and vibrational characteristics of MoS₂. These methods provide insights into its layered structure, excitonic behavior, chemical composition, and ultrafast carrier dynamics.
Raman Spectroscopy: Layer Thickness and Strain Probing
Raman spectroscopy is a non-destructive technique widely used to determine the number of MoS₂ layers and to probe strain within the material. edinst.combeilstein-journals.org The Raman spectrum of MoS₂ is characterized by two prominent peaks: the E¹₂g mode, resulting from the in-plane vibration of molybdenum and sulfur atoms, and the A₁g mode, which corresponds to the out-of-plane vibration of sulfur atoms. edinst.combeilstein-journals.org
The frequency difference between these two modes is a reliable indicator of the layer thickness. researchgate.net In monolayer MoS₂, this difference is approximately 19 cm⁻¹, and it increases with the number of layers, reaching about 26 cm⁻¹ in bulk MoS₂. polimi.it This is because the E¹₂g mode softens (shifts to a lower frequency) and the A₁g mode stiffens (shifts to a higher frequency) as the layer thickness increases. polimi.it These shifts are attributed to the weak interlayer van der Waals forces that influence the vibrational modes.
Raman spectroscopy is also highly sensitive to strain in MoS₂. edinst.com Compressive or tensile strain can cause shifts in the Raman peaks. arxiv.org For instance, the E¹₂g peak is particularly sensitive to strain, with a noticeable shift to higher Raman frequencies under strain. edinst.com This allows for the mapping of strain distribution within MoS₂ flakes, which is critical for understanding its performance in electronic and optoelectronic devices. edinst.comarxiv.org
| Raman Mode | Vibrational Direction | Sensitivity | Application |
| E¹₂g | In-plane | Layer thickness, Strain | Determination of layer count and strain analysis |
| A₁g | Out-of-plane | Layer thickness | Determination of layer count |
Photoluminescence (PL) Spectroscopy: Excitonic Behavior and Defect States
Photoluminescence (PL) spectroscopy is a powerful tool for investigating the electronic band structure and excitonic properties of MoS₂. A key characteristic of MoS₂ is its transition from an indirect bandgap semiconductor in its bulk form to a direct bandgap semiconductor as a monolayer. beilstein-journals.org This transition results in a dramatic increase in the photoluminescence quantum yield for monolayer MoS₂. beilstein-journals.org
The PL spectrum of monolayer MoS₂ at low temperatures typically shows several peaks. arxiv.org The most prominent peaks are associated with neutral excitons (X), often labeled as A and B excitons, and negatively charged excitons, known as trions (T). arxiv.orgnih.gov The A and B excitons arise from the spin-orbit splitting of the valence band at the K-point of the Brillouin zone. researchgate.net The relative intensity of the A and B exciton (B1674681) peaks can be used as a measure of sample quality. researchgate.net
In addition to these intrinsic excitonic peaks, PL spectra can also reveal the presence of defect-related states. arxiv.org A broad peak, often labeled "D," appearing at lower energies is commonly attributed to excitons bound to defects, such as sulfur vacancies. arxiv.orgnih.gov The intensity and position of this defect-related peak can be influenced by factors like temperature, laser power, and surface functionalization. arxiv.org
| PL Peak | Origin | Significance |
| A Exciton | Ground state neutral exciton | Indicates direct bandgap nature |
| B Exciton | Higher energy neutral exciton due to spin-orbit splitting | Provides information on electronic band structure |
| Trion (T) | Negatively charged exciton | Reveals information about charge carrier density |
| Defect Peak (D) | Exciton bound to a defect state | Indicates the presence of defects like sulfur vacancies |
X-ray Photoelectron Spectroscopy (XPS): Chemical Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ias.ac.in In the context of MoS₂, XPS is crucial for verifying the stoichiometry and identifying the oxidation states of molybdenum and sulfur.
The XPS spectrum of MoS₂ shows characteristic peaks for the Mo 3d and S 2p core levels. The binding energy of the Mo 3d₅/₂ peak is typically around 227.5 eV. nasa.gov The presence of molybdenum oxides, which can form due to exposure to air or during synthesis, can be identified by the appearance of additional peaks at higher binding energies, typically in the range of 231.0 to 232.5 eV for MoO₃. nasa.govresearchgate.net Similarly, the S 2p spectrum can reveal the presence of different sulfur species.
XPS can also be used to study the effects of various treatments on the MoS₂ surface and to detect impurities. For instance, studies have used XPS to identify bismuth impurities in geological MoS₂. arxiv.org The high sensitivity of XPS makes it an invaluable tool for quality control and for understanding the surface chemistry of MoS₂, which is critical for its application in catalysis and electronics. ias.ac.in
X-ray Absorption Fine Structure (XAFS) Spectroscopy
X-ray Absorption Fine Structure (XAFS) spectroscopy provides information about the local geometric and/or electronic structure of a specific absorbing atom. researchgate.net XAFS data is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.net
XANES can provide information on the oxidation state and coordination chemistry of the absorbing atom. researchgate.net In MoS₂, Mo K-edge XANES can be used to probe the oxidation state of molybdenum. geobiology.dk Studies have shown that the Mo K-edge remains largely unperturbed even with the formation of sulfur vacancies, indicating the stability of the Mo oxidation state. osti.gov
EXAFS provides information about the number, distance, and type of atoms in the local environment of the absorbing atom. researchgate.net Mo K-edge EXAFS has been used to study the local structure around molybdenum atoms in MoS₂, revealing the Mo-S and Mo-Mo coordination numbers and bond distances. osti.gov For example, in studies of exfoliated MoS₂ single layers, Mo K-edge XAFS analysis has been used to determine the metal-metal near-neighbor distances. scilit.com This technique is particularly useful for studying amorphous or poorly crystalline materials where traditional diffraction techniques are less effective. ias.ac.in
Transient Absorption Spectroscopy and Ultrafast Dynamics
Transient absorption (TA) spectroscopy is a pump-probe technique used to study the dynamics of photoexcited carriers, such as electrons, holes, and excitons, on ultrafast timescales. nih.gov In MoS₂, TA spectroscopy provides insights into the relaxation processes that occur after the material absorbs a photon. nih.gov
When MoS₂ is excited with a short laser pulse (the pump), a population of excited carriers is created. A second, time-delayed laser pulse (the probe) measures the change in absorption of the material as a function of the delay time. nih.gov The resulting TA spectrum reveals various dynamic processes, including exciton-exciton annihilation, trapping of excitons by surface states, and interband carrier-phonon scattering. nih.gov
These relaxation processes occur on timescales ranging from femtoseconds to picoseconds. nih.gov For example, studies on monolayer MoS₂ have identified an ultrafast component in the hundreds of femtoseconds attributed to exciton-exciton annihilation, followed by a few picoseconds component related to the trapping of excitons at defect sites, and a slower tens of picoseconds component due to carrier-phonon scattering. nih.gov Understanding these ultrafast dynamics is crucial for the development of high-speed optoelectronic devices based on MoS₂. arxiv.org
Optical Pump-Terahertz Probe Spectroscopy
Optical Pump-Terahertz Probe (OPTP) spectroscopy is another powerful pump-probe technique used to investigate the dynamics of photoexcited charge carriers. nih.govacs.org In this method, an optical pump pulse excites the sample, and a subsequent terahertz (THz) probe pulse measures the change in the material's conductivity. nih.gov Since the THz response is primarily sensitive to free charge carriers, OPTP is an excellent tool for studying the dynamics of photogenerated electrons and holes. acs.org
Upon photoexcitation of MoS₂, the THz conductivity increases due to the generation of free carriers. nih.gov The subsequent decay of the THz signal provides information about the carrier recombination and trapping dynamics. nih.govoptica.org Studies on few-layer MoS₂ have shown that the relaxation of these carriers involves both fast and slow decay channels. nih.govacs.org The fast component, occurring on a picosecond timescale, is often attributed to defect-assisted Auger recombination, where carriers are captured by defect states. nih.gov The slower component, on the order of hundreds of picoseconds, can arise from excitons bound to defects, which hinders the recombination of electrons and holes. nih.gov These findings provide a comprehensive picture of the non-equilibrium carrier kinetics in MoS₂, which is essential for designing and optimizing MoS₂-based electronic and photonic devices. nih.gov
| Technique | Information Obtained | Timescale |
| Transient Absorption Spectroscopy | Exciton dynamics, carrier trapping, carrier-phonon scattering | Femtoseconds to Picoseconds |
| Optical Pump-Terahertz Probe Spectroscopy | Free carrier dynamics, defect-assisted recombination | Picoseconds to Nanoseconds |
Microscopic and Imaging Techniques for Structural Elucidation
Microscopic techniques provide direct visualization of the atomic and morphological features of Molybdenum Disulfide, which are fundamental to understanding its behavior.
Transmission Electron Microscopy (TEM): Atomic Resolution and Defects
Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are powerful tools for investigating the atomic structure and defects in MoS₂. microscopy.cz With the ability to achieve atomic resolution, these techniques can directly image the arrangement of molybdenum and sulfur atoms. aps.orgarxiv.org
High-resolution TEM (HR-TEM) has been instrumental in identifying various point defects, such as sulfur vacancies. aps.org Studies have shown that under electron irradiation, single sulfur vacancies can become mobile and agglomerate to form line defects. aps.org The orientation of these line defects can even be influenced by mechanical strain. aps.org Z-contrast STEM further allows for the differentiation between molybdenum and sulfur atomic columns, with molybdenum appearing brighter and sulfur darker, enabling the detailed study of vacancies of different sizes, including mono vacancies and larger triangular-shaped ones. microscopy.cz The ability to unambiguously identify defect and edge configurations at the atomic level is critical for optimizing processes for applications in electronics and catalysis. microscopy.cz
However, it is important to note that the electron beam used in TEM can itself induce defects in the MoS₂ sample. aps.orgkrasheninnikov.de The creation of defects can occur even at electron energies below the conventional knock-on threshold, a phenomenon attributed to a combination of ballistic energy transfer and electronic excitations. krasheninnikov.de In situ TEM studies, where the sample is heated during observation, have revealed the real-time formation and evolution of MoS₂ clusters and the reknitting of clusters with hole defects. acs.org
Scanning Electron Microscopy (SEM): Morphology and Layer Growth
Scanning Electron Microscopy (SEM) is a key technique for characterizing the surface morphology and the growth of MoS₂ layers. uqam.ca It provides valuable information about the size and shape of MoS₂ microstructures, such as the formation of triangular or hexagonal flakes during chemical vapor deposition (CVD). mdpi.comrsc.org
SEM imaging is crucial for optimizing CVD growth parameters to achieve desired morphologies. mdpi.com For instance, by adjusting growth time, temperature, and pressure, the morphology of MoS₂ can be tuned from isolated domains to continuous films. mdpi.com The technique can reveal the evolution of MoS₂ flakes with varying growth times, showing how individual convex flakes can form a uniform layered film. researchgate.net The morphology of the grown MoS₂, whether it consists of isolated domains with sharp edges or a continuous layer, significantly impacts its properties and suitability for different applications, such as electrocatalysis. mdpi.com The substrate on which MoS₂ is grown also plays a critical role in determining the resulting morphology, as observed through SEM. bohrium.com
Atomic Force Microscopy (AFM): Topography, Layer Number, and Local Electrical Probing
Atomic Force Microscopy (AFM) is a versatile technique used to investigate the topography, determine the number of layers, and probe the local electrical properties of MoS₂. bohrium.comresearchgate.net By scanning a sharp tip over the surface, AFM can generate high-resolution topographical maps, revealing features like the thickness of exfoliated or grown flakes. researchgate.netescholarship.org This height information is routinely used to confirm the presence of monolayer, bilayer, or multilayer MoS₂. bohrium.com
Beyond topography, AFM can be adapted for various specialized measurements. For instance, conductive AFM (C-AFM) can measure the local electrical conductance and has been used to study the anisotropic electrical properties of multilayer MoS₂. aip.org By measuring the spreading resistance on circular structures of different radii, researchers have been able to determine both the in-plane and out-of-plane resistivity of MoS₂. aip.org Furthermore, piezoresponse force microscopy (PFM), an AFM-based technique, can probe the piezoelectric properties of MoS₂, which can be influenced by factors like strain. researchgate.net
Scanning Tunneling Microscopy (STM): Surface Atomic Structure and Electronic States
Scanning Tunneling Microscopy (STM) provides real-space visualization of the surface atomic structure and allows for the probing of local electronic states of MoS₂. sfu.ca This technique can distinguish between the molybdenum and sulfur atoms on the surface, revealing the hexagonal lattice structure in agreement with X-ray crystal data. sfu.ca
A significant advantage of STM is its ability to characterize individual point defects and their impact on the electronic structure. aps.org Since the clean MoS₂ surface has no intrinsic surface states, STM can effectively probe the electronic modifications introduced by defects such as sulfur vacancies or substitutional impurities. aps.org For example, a sulfur vacancy creates a state within the band gap with electron density primarily localized on the surrounding molybdenum and sulfur atoms. aps.org STM can also be used to intentionally create sulfur vacancies by applying voltage pulses with the tip. aps.org The combination of STM imaging and theoretical calculations, such as density functional theory (DFT), has been powerful in identifying the nature of recurring point defects. uam.es
X-ray Diffraction (XRD): Crystallographic Structure and Phase Identification
The most common and stable phase of MoS₂ is the 2H polytype, which has a hexagonal crystal structure. ias.ac.in XRD patterns of bulk 2H-MoS₂ show characteristic peaks corresponding to specific crystal planes, such as the (002), (100), and (110) planes. researchgate.net The presence of a sharp and strong (002) peak is indicative of the layered structure of MoS₂. researchgate.net
XRD can also be used to distinguish between different phases of MoS₂, such as the 2H and the metastable 1T (metallic octahedral) phase. ias.ac.in Furthermore, XRD is employed to assess the orientation of MoS₂ films. cambridge.org For example, a strong (002) reflection indicates a c-axis out-of-plane orientation, while a prominent (100) peak suggests an a-axis out-of-plane orientation. cambridge.org The technique is also sensitive to the crystallinity of the material, with poorly crystalline or amorphous MoS₂ exhibiting broad diffraction peaks instead of sharp ones. researchgate.net
| XRD Peak (2θ) | Corresponding Crystal Plane | Significance |
| ~14-15° | (002) | Indicates the layered structure of 2H-MoS₂. researchgate.net |
| ~33° | (100) | Characteristic of the 2H-MoS₂ phase. researchgate.net |
| ~58-59° | (110) | Confirms the crystalline nature of 2H-MoS₂. researchgate.net |
Electrical Transport Measurements for Carrier Dynamics Analysis
Electrical transport measurements are fundamental for understanding the dynamics of charge carriers in MoS₂ and for evaluating its potential for electronic devices. These measurements typically involve fabricating field-effect transistor (FET) structures to probe properties like carrier mobility and concentration. acs.org
Studies on high-quality CVD-grown monolayer MoS₂ have demonstrated low-temperature mobilities as high as 500 cm² V⁻¹ s⁻¹. acs.org The temperature dependence of mobility can provide insights into the dominant scattering mechanisms. nih.gov For instance, in some cases, mobility decreases with increasing temperature, which can be attributed to the diminished screening of charged impurity scattering by free carriers. nih.gov
Transient absorption microscopy is another technique used to study carrier dynamics, allowing for the determination of parameters like intervalley transfer time, energy relaxation time of hot carriers, and carrier lifetime. aip.org Pulsed current-voltage measurements under controlled lattice temperature conditions have been used to investigate the high-field transport properties and thermal breakdown of MoS₂. researchgate.net The analysis of electrical transport data, often in conjunction with models for disordered systems, helps to elucidate the role of defects, such as grain boundaries, in limiting the electrical performance of polycrystalline MoS₂ films. acs.org
| Parameter | Typical Value/Observation | Measurement Technique |
| Low-Temperature Mobility | Up to 500 cm² V⁻¹ s⁻¹ | Field-Effect Transistor (FET) Measurements acs.org |
| Room-Temperature Mobility | ~170 cm² V⁻¹ s⁻¹ (bulk) | Transient Absorption Microscopy aip.org |
| Carrier Concentration | 3.6 x 10¹¹ cm⁻² (unintentional donors) | Pulsed Current-Voltage Measurements researchgate.net |
| Carrier Lifetime | 180 ± 20 ps (bulk) | Transient Absorption Microscopy aip.org |
| Intervalley Transfer Time | ~0.35 ps (bulk) | Transient Absorption Microscopy aip.org |
Advanced Applications of Molybdenum Disulfide Mos₂ in Emerging Technologies
Electrocatalysis and Photocatalysis
Molybdenum disulfide (MoS₂), a transition metal dichalcogenide, has garnered significant attention as a versatile catalyst in the fields of electrocatalysis and photocatalysis. researchgate.net Its unique two-dimensional layered structure, tunable electronic properties, and the earth-abundance of its constituent elements make it a compelling alternative to precious metal catalysts. mdpi.combohrium.com MoS₂-based materials are being extensively explored for critical energy conversion and storage reactions, including water splitting (both hydrogen and oxygen evolution), oxygen reduction, and the conversion of carbon dioxide and nitrogen into valuable chemicals. usp-pl.comacs.orgacs.org The catalytic efficiency of MoS₂ is highly dependent on factors such as its crystalline phase, the presence of active sites, and its electrical conductivity, which are areas of intensive research. mdpi.combohrium.com
Molybdenum disulfide is recognized as a promising and cost-effective electrocatalyst for the hydrogen evolution reaction (HER), a key process in producing hydrogen fuel through water splitting. researchgate.netusp-pl.com However, its performance is constrained by a limited number of active sites and relatively poor electrical conductivity in its most common form. mdpi.combohrium.com Understanding the nature of its active sites and the catalytic mechanism is paramount for designing more efficient MoS₂-based HER catalysts. mdpi.com
In its most stable semiconducting form, the 2H phase, the catalytic activity of MoS₂ for the HER is highly anisotropic. It is widely accepted that the primary active sites are located at the edges of the MoS₂ layers, while the expansive basal plane is catalytically inert. researchgate.netmdpi.comencyclopedia.pub The catalytically active edge sites are unsaturated sulfur atoms where hydrogen atoms can adsorb and subsequently evolve as hydrogen gas. In contrast, the basal plane is composed of coordinatively saturated atoms, making it non-reactive for the HER. osti.gov
Research has also identified other structural features as potential active sites. Sulfur vacancies on the basal plane and grain boundaries have been shown to exhibit catalytic activity for the HER. acs.org While the activity of grain boundaries is considered much weaker, sulfur vacancies can serve as major active sites in addition to the edges. acs.org The intrinsic turnover frequencies (Tafel slopes) for these different sites have been estimated, highlighting the superior activity of the edge sites. acs.org
Table 1: Comparison of Catalytic Activity at Different Sites of MoS₂ for HER
| Active Site | Estimated Intrinsic Turnover Frequency (s⁻¹) | Estimated Tafel Slope (mV/dec) | Reference |
|---|---|---|---|
| Edge Sites | 7.5 | 65–75 | acs.org |
| Sulfur Vacancies | 3.2 | 65–85 | acs.org |
A pivotal strategy for enhancing the HER performance of MoS₂ involves inducing a phase transition from the common semiconducting 2H phase to a metastable metallic 1T phase. mdpi.comencyclopedia.pub This phase transition dramatically improves catalytic activity for several reasons. The 1T phase possesses significantly higher electrical conductivity, which facilitates efficient charge transfer during the electrocatalytic process. researchgate.net
Crucially, the basal plane of the 1T phase is catalytically active for the HER, unlike the inert basal plane of the 2H phase. encyclopedia.pubosti.gov This activation of the basal plane vastly increases the density of available active sites. researchgate.net Theoretical calculations based on density functional theory (DFT) show that the catalytic activity of the 1T-MoS₂ basal plane stems from its strong affinity for binding hydrogen at its surface sulfur sites. osti.gov The optimal reaction is predicted to proceed via a Volmer-Heyrovsky mechanism at low overpotentials. osti.gov This combination of enhanced conductivity and an increased number of active sites makes 1T-MoS₂ a much more efficient HER catalyst than its 2H counterpart. mdpi.comencyclopedia.pub
Given that the HER activity of 2H-MoS₂ is predominantly confined to its edge sites, numerous strategies have been developed to maximize the exposure of these active sites or to activate the inert basal plane. mdpi.com These approaches include:
Morphological Control: Synthesizing MoS₂ with specific nanostructures that inherently possess a high density of edge sites is a key strategy. mdpi.com For instance, growing multi-branched or "fractal" MoS₂ morphologies can significantly improve HER performance compared to triangular, single-crystal structures with limited edges. mdpi.comencyclopedia.pub Vertically aligned MoS₂ nanosheets also serve to expose a greater number of edge sites.
Defect Engineering: Intentionally creating defects, particularly sulfur vacancies, in the basal plane is an effective method to generate new active sites. encyclopedia.pub Techniques such as plasma treatment, annealing, or chemical treatment can introduce these vacancies, which modulate the electronic structure and provide locations for hydrogen adsorption and evolution. mdpi.comencyclopedia.pub
Doping: Introducing foreign atoms (dopants) into the MoS₂ lattice can activate the basal plane and enhance intrinsic activity. mdpi.com For example, doping with transition metals like vanadium can induce a transition to a metallic phase, activating the inert basal plane. acs.org Doping at the edge sites has also been shown to enhance catalytic activity. encyclopedia.pub
While MoS₂ is primarily known for its HER activity, its application in the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR) is more challenging and typically requires significant modification. researchgate.netwiley.com These two reactions are fundamental to technologies like metal-air batteries and fuel cells. wiley.com Pristine MoS₂ exhibits poor performance for both OER and ORR. wiley.com
To overcome this, researchers have developed hybrid structures and doping strategies. One approach involves creating a core-shell structure with molybdenum carbide (Mo₂C) as a conductive core and MoS₂ as the shell. wiley.com This design induces tensile strain in the MoS₂ lattice, turning the normally inactive basal planes into highly active sites for both OER and ORR in alkaline electrolytes. wiley.com Similarly, decorating MoS₂ nanoflakes with silver (Ag) nanoparticles has been shown to create a bifunctional electrocatalyst. The presence of silver enhances the OER rate and lowers the Tafel slope, while also improving the ORR kinetics by promoting a more efficient electron transfer pathway. Doping MoS₂ with elements like vanadium is another effective strategy; it can transform the material into a conducting phase and provide favorable reaction pathways with lower energy barriers for both ORR and OER. acs.org
Table 2: Performance of Modified MoS₂ Catalysts in OER and ORR
| Catalyst | Reaction | Key Performance Metric | Electrolyte | Reference |
|---|---|---|---|---|
| (MoS₂)₀.₁₂₅Mo₂C | OER | Overpotential = 1.51 V @ 10 mA cm⁻² | 0.1 M KOH | wiley.com |
| (MoS₂)₀.₁₂₅Mo₂C | ORR | Half-wave potential (E₁/₂) = 0.60 V vs RHE | 0.1 M KOH | wiley.com |
| Ag-MoS₂ | OER | Tafel Slope = 58.6 mV dec⁻¹ | Alkaline |
Emerging applications for MoS₂ catalysts include the electrochemical and photocatalytic reduction of carbon dioxide (CO₂) and dinitrogen (N₂). acs.orgcdmf.org.br These processes offer sustainable pathways to produce valuable fuels and chemicals, such as methane (B114726) and ammonia (B1221849), respectively. researchgate.netacs.org
For CO₂ reduction, MoS₂-based nanomaterials are explored as photocatalysts that can use light to convert CO₂ into solar fuels. acs.org The unique surface structure and tunable optical properties of MoS₂ make it suitable for this application, often used as a cocatalyst in composite materials to enhance light absorption and charge separation. acs.orgacs.org
In the field of nitrogen fixation, MoS₂ is considered a promising electrocatalyst for the nitrogen reduction reaction (NRR) to produce ammonia under ambient conditions, offering an alternative to the energy-intensive Haber-Bosch process. rsc.orgacs.org The interest in MoS₂ stems from its structural and elemental similarities to the active sites of natural nitrogenase enzymes. cdmf.org.br However, the NRR is often limited by low efficiency and competition from the HER. researchgate.net Strategies to improve NRR performance on MoS₂ include creating sulfur vacancies and doping with other metals like iron, cobalt, or ruthenium. researchgate.netacs.org These modifications can lower the energy barrier for nitrogen reduction, enhance N₂ adsorption, and suppress the competing hydrogen evolution, thereby improving the ammonia yield and Faradaic efficiency. rsc.orgacs.org
Table 3: Performance of MoS₂-Based Catalysts in Electrochemical Nitrogen Reduction
| Catalyst | Key Performance Metric | Electrolyte | Reference |
|---|---|---|---|
| Amorphous MoS₂ | Faradaic Efficiency = 35.4% @ -0.2 V vs. RHE | pH 7 | cdmf.org.br |
| Ru/MoS₂ | Faradaic Efficiency = 17.6% | - | researchgate.net |
| FeCoB-MoS₂ | NH₃ Yield = 36.99 µg h⁻¹ mg⁻¹ @ -0.15 V vs. RHE | 0.1 M HCl | acs.org |
Photocatalytic Degradation and Environmental Remediation
Molybdenum disulfide has emerged as a promising photocatalyst for environmental remediation, primarily due to its narrow band gap (1.2–1.9 eV) which allows it to absorb a significant portion of the solar spectrum. mdpi.comanalis.com.my This property enables MoS₂ to efficiently degrade organic pollutants in water under visible light irradiation. mdpi.comresearchgate.net The photocatalytic process is initiated when light absorption creates electron-hole pairs in the MoS₂ material. These charge carriers can then react with water and oxygen to produce reactive oxygen species (ROS), which are highly effective at breaking down complex organic molecules, such as dyes (e.g., methylene (B1212753) blue, rhodamine B), pharmaceuticals, and pesticides, into less harmful substances. rsc.orgresearchgate.netbohrium.com
The photocatalytic efficiency of MoS₂, however, is often limited by the rapid recombination of photogenerated electron-hole pairs. analis.com.my To overcome this, MoS₂ is frequently combined with other materials to form heterostructures or composites. magtech.com.cnanalis.com.my These composites enhance performance by promoting charge separation and increasing the number of active sites for catalytic reactions. researchgate.netadearth.ac.cn
Common strategies include:
Combining with other semiconductors: Creating heterojunctions with metal oxides like Titanium dioxide (TiO₂) and Zinc oxide (ZnO) facilitates more efficient electron transfer, which suppresses charge recombination and boosts photocatalytic activity. magtech.com.cnmdpi.com For instance, TiO₂@MoS₂ heterojunctions have demonstrated superior photocatalytic properties, achieving 90% degradation of certain pollutants within 100 minutes. magtech.com.cn
Integration with carbon materials: Composites with materials like reduced graphene oxide (rGO) improve the conductivity and provide a larger surface area, enhancing both adsorption of pollutants and photocatalytic degradation. mdpi.com
Doping and defect engineering: Introducing defects or doping MoS₂ can alter its electronic structure, improving light absorption and charge separation, thereby enhancing its catalytic performance. bohrium.com
These advanced oxidation processes driven by MoS₂-based photocatalysts represent a green and effective technology for addressing water pollution. analis.com.myrsc.org
Table 1: Performance of MoS₂-Based Photocatalysts in Environmental Remediation
| Photocatalyst | Target Pollutant | Degradation Efficiency | Light Source | Reference |
| TiO₂@MoS₂ | Organic Dyes | 90% in 100 min | Visible Light | magtech.com.cn |
| ZnO/MoS₂ Nanoflowers | Methylene Blue | 97% | Visible Light (λ > 420 nm) | mdpi.com |
| MoS₂/Ag-ZFO (T) | Tetracycline | High Degradation Rate | Not Specified | bohrium.com |
| BiOI/MoS₂ | Rhodamine B | 100% Degradation (78% Mineralization) | Not Specified | mdpi.com |
| rGO-MoS₂ | Ofloxacin | 95% in 240 min | Not Specified | mdpi.com |
Energy Conversion and Storage Systems
The unique layered atomic structure and exceptional electrochemical properties of MoS₂ make it a highly versatile material for energy conversion and storage applications, including rechargeable batteries, supercapacitors, and solar cells. nih.govskku.ac.kr
Molybdenum disulfide is a promising anode material for next-generation lithium-ion batteries (LIBs), sodium-ion batteries (NIBs), and potassium-ion batteries (KIBs) due to its high theoretical capacity. nih.govresearchgate.net For LIBs, the theoretical capacity via a conversion reaction (MoS₂ + 4Li⁺ + 4e⁻ → Mo + 2Li₂S) is 670 mAh/g. aip.org The large interlayer spacing of approximately 0.62 nm in MoS₂ provides ample room for the intercalation and deintercalation of various ions. researchgate.netaip.org
The process of ion intercalation in MoS₂ anodes is highly dependent on the type of ion. For lithium and sodium ions, intercalation induces a phase transformation in the MoS₂ structure from the naturally occurring semiconducting 2H phase to the metallic 1T phase. nih.govnih.govfrontiersin.org This phase transition is critical because the metallic 1T phase possesses significantly higher electrical conductivity, which enhances the electrochemical performance and allows for stronger interaction between the ions and the anode. nih.govnih.gov This structural change is reversible, which is essential for the charge-discharge cyclability of the battery. rsc.org
First-principles calculations have shown that Li⁺ and Na⁺ ions are readily stored in the MoS₂ anode due to strong adsorption energies. nih.govfrontiersin.org However, the phase transition is less likely to occur with larger or multivalent ions, which can result in poorer electrochemical performance. nih.govfrontiersin.org The migration energy barrier for ions within the MoS₂ structure generally follows the order of Na⁺ < Li⁺, facilitating good rate performance for both LIBs and NIBs. nih.gov
Despite its high theoretical capacity, practical applications of MoS₂ anodes are often hindered by issues such as low intrinsic electronic conductivity and structural instability, leading to capacity fading during cycling. aip.orgrsc.org Researchers have developed several key strategies to address these challenges:
Doping: Doping MoS₂ with other elements, such as manganese (Mn), can enhance its intrinsic conductivity and improve the diffusion rate of ions. researchgate.net
Surface and Defect Engineering: Decorating the surface of MoS₂ nanosheets with materials like boron oxide can help stabilize the structure and prevent the dissolution of sulfur into the electrolyte, leading to improved cycling stability. mdpi.com Constructing sandwich-like structures, such as graphene/MoS₂/graphene, has been proposed to improve chemical stability and Li-ion mobility. rsc.org
Table 2: Electrochemical Performance of MoS₂-Based Anodes
| Battery Type | Anode Material | Reversible Capacity | Cycling Stability | Key Strategy | Reference |
| Lithium-ion | MoS₂/C Flower-like Microsphere | 1125.9 mAh/g | Good | Carbon Coating | aip.org |
| Lithium-ion | MoS₂_B3 (B₂O₃ decorated) | ~500 mAh/g | ~82% retention after 100 cycles | Surface Decoration | mdpi.com |
| Sodium-ion | MoS₂ flakes | 1056 mAh/g (initial cycle) | Moderate | Pure MoS₂ | acs.org |
| Potassium-ion | MoS₂ flakes | ~21.44 half-life cycles | Highest stability among tested TMDs | Pure MoS₂ | acs.org |
Molybdenum disulfide is an attractive electrode material for supercapacitors due to its high surface area and layered structure that facilitates efficient ion transport. rsc.orgnih.gov Charge storage in MoS₂-based supercapacitors occurs through two primary mechanisms:
Electric Double-Layer Capacitance (EDLC): This is a non-faradaic process where charge accumulates at the electrode-electrolyte interface, forming an electric double layer. This mechanism is common to all high-surface-area materials. nih.govresearchgate.net
The semiconducting properties of MoS₂, particularly its tunable band gap that changes with the number of layers, make it a compelling material for photovoltaic applications. skku.ac.kracs.org It has been integrated into various solar cell architectures, serving different functions to enhance performance. skku.ac.kracs.org
MoS₂ can be used as:
An active light-absorbing layer: The ability of MoS₂ to absorb a broad range of the solar spectrum makes it suitable as the primary photovoltaic material. skku.ac.krnih.gov
A transport layer: Due to its electronic properties, MoS₂ can function as either an electron-transport layer (ETL) or a hole-transport layer (HTL) to facilitate the separation and collection of charge carriers generated in an adjacent absorber layer (like silicon, gallium arsenide, or perovskites). skku.ac.kracs.orgresearchgate.net
Researchers have explored various device architectures, including:
Heterojunction solar cells: These devices pair MoS₂ with other semiconductors like silicon (Si), cadmium sulfide (B99878) (CdS), or gallium arsenide (GaAs). acs.orgnih.govrsc.org A trilayer graphene/MoS₂/n-Si solar cell has demonstrated a power-conversion efficiency (PCE) of 11.1%. skku.ac.kracs.org
Perovskite solar cells: Incorporating MoS₂ into perovskite solar cells has led to devices with PCEs as high as 13.3%. skku.ac.kracs.org In some configurations, MoS₂ has been investigated as a stable alternative to the commonly used but moisture-sensitive HTL, spiro-OMeTAD, with simulations suggesting a potential PCE of 26.4%. researchgate.net
Schottky junction solar cells: These devices utilize a junction between MoS₂ and a metal. By using asymmetric metal contacts (e.g., Titanium and Platinum), a built-in electric field is created that facilitates efficient charge separation, leading to lateral solar cells with PCEs up to 3.16%. iaea.orgacs.org
The versatility of MoS₂ allows for the fabrication of flexible and transparent photovoltaic devices, making it a candidate for next-generation solar technologies. iaea.org
Table 3: Performance of MoS₂-Based Photovoltaic Devices
| Device Architecture | Role of MoS₂ | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Reference |
| Trilayer Graphene/MoS₂/n-Si | Interfacial/Transport Layer | 11.1% | --- | --- | skku.ac.kracs.org |
| MoS₂/h-BN/GaAs | Transport Layer | 9.03% | --- | --- | skku.ac.kracs.org |
| MoS₂-containing Perovskite | Transport/Interfacial Layer | 13.3% | --- | --- | skku.ac.kracs.org |
| Lateral Schottky Junction (Ti/MoS₂/Pt) | Active Layer | 3.16% | 430 mV | -13.42 mA cm⁻² | iaea.org |
| MoS₂/CdS Heterojunction | Active Layer | --- | 0.66 V | 0.227 µA/cm² | nih.gov |
| n-MoS₂/i-SiO₂/p-Si Heterojunction | Transport Layer | 4.5% | --- | --- | rsc.org |
Rechargeable Ion Batteries (Lithium-ion, Sodium-ion, Potassium-ion)
Electronic and Optoelectronic Devices
Molybdenum Disulfide (MoS₂), a transition metal dichalcogenide, has emerged as a cornerstone material for next-generation electronic and optoelectronic devices. Its unique layer-dependent electronic properties, particularly the transition from an indirect bandgap in its bulk form to a direct bandgap of ~1.8 eV in its monolayer form, make it exceptionally versatile. This section explores the application of MoS₂ in field-effect transistors, photodetectors, light-emitting devices, and the nascent fields of spintronics and valleytronics.
Monolayer and few-layer MoS₂ are ideal channel materials for field-effect transistors (FETs) due to their atomic thinness, which allows for excellent electrostatic gate control, and a sizeable bandgap, which enables high on/off current ratios. MoS₂ FETs typically exhibit n-type behavior, with electrons as the majority charge carriers.
The device physics of MoS₂ FETs is heavily influenced by the interface between the MoS₂ channel and the source/drain metal contacts, as well as the gate dielectric. A significant challenge is the formation of a Schottky barrier at the metal-MoS₂ interface, which impedes carrier injection and extraction, leading to high contact resistance. This resistance can dominate the total device resistance, limiting the ultimate performance. Research efforts focus on contact engineering strategies, such as using low-work-function metals (e.g., scandium, titanium) or introducing tunnel barriers (e.g., hexagonal Boron Nitride) to mitigate the Schottky barrier effect and achieve ohmic contacts.
Carrier mobility is another critical parameter. While theoretical mobility in MoS₂ is predicted to be high, experimental values are often limited by factors such as charged impurities, structural defects, and phonon scattering. The choice of dielectric substrate is crucial; using high-κ dielectrics like Hafnium Dioxide (HfO₂) instead of the conventional Silicon Dioxide (SiO₂) can screen charged impurity scattering and significantly enhance carrier mobility. Room-temperature mobilities in the range of 200-500 cm²/Vs have been demonstrated in high-quality, encapsulated devices, coupled with impressive on/off ratios exceeding 10⁸, highlighting the potential of MoS₂ for low-power digital logic applications.
| MoS₂ Layers | Dielectric/Substrate | Carrier Mobility (cm²/Vs) | On/Off Ratio | Contact Resistance (kΩ·μm) |
|---|---|---|---|---|
| Monolayer | SiO₂ (Back-gated) | 1 - 50 | > 10⁶ | > 10 |
| Few-layer | SiO₂ (Back-gated) | 10 - 150 | > 10⁷ | 5 - 20 |
| Monolayer | HfO₂ (Top-gated) | 50 - 200 | > 10⁸ | 1 - 5 |
| Monolayer (Encapsulated) | h-BN/HfO₂ | 200 - 700 | > 10⁸ | < 1 |
The strong light-matter interaction in MoS₂, particularly in its direct-bandgap monolayer form, makes it an excellent material for high-performance photodetectors. MoS₂ can absorb up to 5-10% of incident light in a single atomic layer, a remarkable value for its thickness. The primary mechanism for photodetection in MoS₂-based phototransistors is the photogating effect. Incident photons generate electron-hole pairs (excitons); these pairs can be separated, with one type of carrier (e.g., holes) becoming trapped at defect sites or interfaces, while the other carrier (electrons) recirculates through the channel. This process creates a long-lived, light-induced gate voltage that significantly modulates the channel's conductivity, leading to a very high photoresponsivity.
Key performance metrics for photodetectors include responsivity (R), specific detectivity (D), and response time. MoS₂ photodetectors have demonstrated exceptionally high responsivity values, reaching as high as 10⁸ A/W in some device configurations, far surpassing conventional silicon-based detectors. This high gain, however, often comes at the cost of a slow response time (from microseconds to seconds) due to the long lifetime of the trapped charges. Specific detectivity, a measure of the ability to detect weak signals, is also excellent, with reported values exceeding 10¹² Jones. Engineering the device architecture, for example, by creating heterostructures with Graphene or other 2D materials, can optimize the trade-off between responsivity and speed.
Table 2: Key Performance Parameters of MoS₂ Photodetectors| Device Structure | Wavelength (nm) | Responsivity (R) (A/W) | Detectivity (D) (Jones) | Response Time |
|---|---|---|---|---|
| Monolayer MoS₂ FET | 670 | ~880 | > 10¹⁰ | ~50 ms |
| Few-layer MoS₂ FET | 532 | ~100 | ~10⁹ | ~70 μs |
| MoS₂/Graphene Heterostructure | 561 | > 10⁷ | ~10¹¹ | ~10 ms |
| MoS₂ with Plasmonic Nanostructures | 633 | > 10⁵ | > 10¹² | ~20 ms |
The transition to a direct bandgap in monolayer MoS₂ enables efficient radiative recombination of electron-hole pairs, opening the door for its use in light-emitting diodes (LEDs) and other light sources. When electrically biased, electrons and holes are injected into the MoS₂ layer, where they form bound pairs known as excitons. The subsequent radiative decay of these excitons produces light, a process called electroluminescence (EL). The emission wavelength is determined by the bandgap, which for monolayer MoS₂ is in the visible red part of the spectrum (~670 nm).
However, the quantum efficiency of pristine MoS₂ LEDs is typically low (<1%). This is attributed to several factors, including a high exciton (B1674681) binding energy, competition from non-radiative recombination pathways at defect sites, and inefficient charge injection. To enhance emission, researchers have developed several strategies. One effective approach is to create van der Waals heterostructures, forming a p-n junction by stacking n-type MoS₂ with a p-type 2D material, such as Tungsten Diselenide (WSe₂). This structure improves charge injection and confines excitons, leading to higher recombination efficiency. Another strategy involves coupling the MoS₂ layer to plasmonic nanostructures or photonic cavities, which can modify the local density of optical states and dramatically increase the rate of radiative recombination, boosting the external quantum efficiency (EQE).
Table 3: Characteristics of MoS₂-based Light-Emitting Devices| Device Architecture | Emission Peak (nm) | External Quantum Efficiency (EQE) | Turn-on Voltage (V) |
|---|---|---|---|
| Monolayer MoS₂ (Electrolytic gate) | ~680 | ~0.01% | ~2.5 |
| MoS₂/SiO₂/p-Si Heterojunction | ~680 | ~0.5% | ~5 |
| MoS₂/WSe₂ p-n Diode | ~670 | ~1-2% | ~1.8 |
| MoS₂ with Plasmonic Cavity | ~670 | > 5% | ~2.2 |
Beyond charge-based electronics, MoS₂ possesses additional degrees of freedom—spin and valley—that can be harnessed for novel information processing paradigms. The unique crystal structure and electronic properties of monolayer MoS₂ make it a premier platform for exploring spintronics and valleytronics.
In monolayer MoS₂, the lack of inversion symmetry in its hexagonal lattice, combined with strong spin-orbit coupling (SOC) from the heavy molybdenum atoms, leads to a phenomenon known as spin-valley coupling or locking. The electronic band structure features two inequivalent, energy-degenerate valleys at the K and K' points of the Brillouin zone. The SOC lifts the spin degeneracy, causing a large spin-splitting in the valence band (~150 meV) and a smaller splitting in the conduction band (~3 meV). Crucially, the spin-splitting has an opposite sign in the K and K' valleys. This means that the spin state of a charge carrier is locked to its valley index, providing a direct handle to control spin by manipulating the valley degree of freedom.
The lifetime of these spin and valley polarizations is critical for device applications. Relaxation dynamics, the processes by which polarization is lost, are governed primarily by intervalley scattering mediated by phonons or defects. The large energy separation between the spin-split valence bands leads to a robust and long-lived spin polarization for holes. Electron spin relaxation is faster but can still persist for nanoseconds at low temperatures. Valley polarization lifetimes are typically in the range of picoseconds to a few nanoseconds, limited by electron-hole exchange interactions (Ma-Xian and Bir-Aronov-Pikus mechanisms) and intervalley scattering.
The spin-valley locking in monolayer MoS₂ gives rise to valley-selective circular dichroism. This means that the K and K' valleys interact selectively with circularly polarized light of opposite helicity. Specifically, right-handed circularly polarized light (σ+) primarily excites excitons in the K valley, while left-handed circularly polarized light (σ-) excites excitons in the K' valley. This process is known as optical valley pumping.
By illuminating the material with, for example, σ+ light, a population imbalance can be created between the two valleys, resulting in a net valley polarization. This polarization can be detected optically by measuring the degree of circular polarization of the resulting photoluminescence. A high degree of polarization in the emitted light confirms that the valley identity was preserved during the exciton lifetime. This optical initialization and readout of a valley state is the foundational principle of valleytronics. Research has demonstrated high degrees of valley polarization (over 50%) at low temperatures, which, while decreasing at room temperature due to faster scattering, remains measurable and demonstrates the viability of using the valley index as a state variable for computation and data storage.
Table 4: Spin and Valley Properties of Monolayer MoS₂| Property | Typical Value | Significance / Measurement Technique |
|---|---|---|
| Valence Band Spin Splitting | 140 - 160 meV | Enables robust spin-valley locking for holes. (Photoluminescence, ARPES) |
| Conduction Band Spin Splitting | -3 to -5 meV | Weaker coupling for electrons. (Theoretical calculations, Kerr rotation) |
| Valley Polarization Lifetime | 1 - 100 ps | Determines information retention time. (Time-resolved Kerr/Faraday rotation) |
| Spin Relaxation Time (Holes) | > 1 ns | Long-lived spin state due to large splitting. (Time-resolved PL) |
| Degree of Valley Polarization | 30% - 70% (Low Temp) | Efficiency of optical valley pumping. (Helicity-resolved PL) |
Compound Names Mentioned
| Chemical Name | Common Name / Formula |
| Molybdenum(4+);sulfanide | Molybdenum Disulfide, MoS₂ |
| Silicon Dioxide | SiO₂ |
| Hafnium Dioxide | HfO₂ |
| - | Hexagonal Boron Nitride, h-BN |
| - | Graphene |
| Tungsten Diselenide | WSe₂ |
Spintronics and Valleytronics: Spin and Valley Control
Valley Hall Effect
In two-dimensional materials like monolayer MoS₂, the electronic band structure features distinct energy valleys at the K and K' points of the Brillouin zone. ossila.com This valley degree of freedom, in addition to charge and spin, forms the basis of "valleytronics," a field aiming to utilize these valleys for information processing. ossila.comnanografi.com The Valley Hall Effect (VHE) is a key phenomenon in this domain, where carriers (electrons and holes) in different valleys flow in opposite directions perpendicular to an applied in-plane electric field. ossila.comnih.gov
This effect arises from the valley-contrasting Berry curvature in momentum space, which is present in materials with broken inversion symmetry, such as monolayer MoS₂. nih.govresearchgate.net In contrast, bilayer and bulk MoS₂ have crystal inversion symmetry, and thus no intrinsic VHE is observed. nih.govresearchgate.net The valley polarization required to initiate the VHE can be achieved by illuminating the MoS₂ monolayer with circularly polarized light, which selectively excites electrons into a specific valley. researchgate.netiwepnm.org This results in a measurable anomalous Hall voltage, the sign of which is determined by the light's helicity. researchgate.netiwepnm.org
Researchers have successfully demonstrated the VHE in MoS₂ transistors. researchgate.netiwepnm.org Significant advancements include the observation of the intrinsic VHE at room temperature in non-centrosymmetric monolayer and trilayer MoS₂, a crucial step for practical applications. nih.gov Furthermore, studies on MoS₂/WSe₂ heterostructures have shown that both the magnitude and polarity of the VHE can be tuned using a gate voltage, offering a pathway to more complex valleytronic logic circuits. ntu.edu.sg The discovery of stable valley domains in MoS₂ nanostructures also presents a potential solution to the inherent instability of valley spin, offering a new way to store information. valleytronics.com
Sensing Platforms
The unique properties of Molybdenum Disulfide, including its high surface-to-volume ratio, tunable bandgap, and excellent electronic and optical characteristics, make it a promising platform for various sensing applications. nih.govunesp.br As a semiconductor, its conductivity is highly sensitive to its surrounding environment, making it an effective transducer for detecting chemical and biological species, as well as physical fields. nanografi.comnih.gov MoS₂-based sensors are typically configured as field-effect transistors (FETs), where the MoS₂ film serves as the channel, and the binding of an analyte to its surface modulates the device's current. nih.gov
MoS₂-based gas sensors operate on the principle of charge transfer between the MoS₂ surface and adsorbed gas molecules. nih.gov For n-type MoS₂, oxidizing gases like NO₂ withdraw electrons, decreasing the channel's conductivity, while reducing gases like NH₃ donate electrons, increasing conductivity. mdpi.com The primary mechanism involves the physisorption of gas molecules onto the MoS₂ surface. frontiersin.org For instance, oxygen molecules from the air can trap free electrons from the n-type MoS₂, forming an electron depletion layer; when a target gas is introduced, it reacts with this adsorbed oxygen, causing a change in the sensor's resistance. nih.gov
A significant challenge in gas sensing is achieving high selectivity—the ability to distinguish a specific gas from a mixture. nih.gov Pristine MoS₂ often shows varied responses to different gases. nih.gov To enhance selectivity, researchers employ several strategies, such as decorating the MoS₂ surface with noble metal nanoparticles (e.g., Platinum, Gold, Palladium). acs.orgresearchgate.net These nanoparticles can act as catalysts, promoting specific gas interactions. For example, Au-decorated MoS₂ shows enhanced selectivity toward ethanol (B145695), while Pd-decorated MoS₂ is highly selective for hydrogen. acs.org Another approach involves creating heterojunctions, such as with p-type polymers like polypyrrole, which can improve sensitivity and selectivity to gases like NO₂. mdpi.com Dual-channel sensors, where one channel is pristine MoS₂ and the other is surface-treated (e.g., with UV-Ozone), have demonstrated a seven-fold improvement in selectivity for toluene (B28343) over ethanol and acetone. nih.govnih.gov
| MoS₂ Configuration | Target Gas | Concentration | Operating Temperature | Response/Sensitivity | Reference |
|---|---|---|---|---|---|
| Pristine few-layer MoS₂ | Toluene | 3000 ppm | 100 °C | 49% | nih.gov |
| Pristine few-layer MoS₂ | Ethanol | 3000 ppm | 100 °C | 18% | nih.gov |
| UV-O₃-treated MoS₂ | Toluene | 3000 ppm | 100 °C | 6.7% | nih.gov |
| Pd-decorated MoS₂ | Hydrogen (H₂) | 100 ppm | 150 °C | 55% | researchgate.net |
| Pt-decorated MoS₂ | Hydrogen Sulfide (H₂S) | 5 ppm | Not Specified | Lower detection limit than pure MoS₂ | frontiersin.org |
| Bilayer/Trilayer MoS₂ FET | Nitric Oxide (NO) | 0.8 ppm | Room Temperature | Sensitive and stable response | semi.ac.cn |
| 3D MoS₂ assemblies | Nitrogen Dioxide (NO₂) | 20 ppb | 100 °C | 11% | rsc.org |
| 3D MoS₂ assemblies | Ammonia (NH₃) | 2 ppm | Room Temperature | 20% | rsc.org |
The application of MoS₂ in biosensing is extensive, leveraging its large surface area, biocompatibility, and unique electro-optical properties. nih.govbohrium.commdpi.com MoS₂ nanosheets and quantum dots are used in various biosensor formats, including electrochemical, optical, and field-effect transistor (FET) based platforms. nanografi.comnih.gov
Electrochemical biosensors are a major area of development. acs.org The high conductivity and catalytic activity of MoS₂ make it an excellent electrode material. nih.govmdpi.com MoS₂-based electrochemical sensors have been developed for detecting a wide range of biomolecules. For example, a biosensor using few-layer MoS₂ nanosheets was fabricated for the highly sensitive detection of circulating tumor DNA (ctDNA), achieving a detection limit as low as 2.5 x 10⁻¹⁸ M. rsc.org This sensor operates based on the differing affinity of MoS₂ towards single-stranded versus double-stranded DNA. rsc.org In another application, MoS₂-graphene composites have been used to create sensors for acetaminophen (B1664979) with a detection limit of 2.0 x 10⁻⁸ M, benefiting from the synergistic effects between the two materials. researchgate.net
FET-based biosensors utilize MoS₂ as the semiconducting channel. nih.gov The binding of a charged biomolecule near the MoS₂ surface gates the transistor, causing a measurable change in current. This principle has been used to create arrays of opioid biosensors by functionalizing MoS₂ FETs with a variant of the μ-opioid receptor, achieving a detection limit of ~3 nM. nih.gov The development of scalable fabrication methods for MoS₂ FETs, with yields exceeding 95%, is paving the way for high-throughput drug screening and diagnostic platforms. nih.gov
| Sensor Type | MoS₂ Composite | Target Analyte | Detection Limit | Reference |
|---|---|---|---|---|
| Electrochemical | Few-layer MoS₂ nanosheets | circulating tumor DNA (ctDNA) | 2.5 x 10⁻¹⁸ M | rsc.org |
| Electrochemical | MoS₂-graphene | Acetaminophen | 2.0 x 10⁻⁸ M | researchgate.net |
| FET Biosensor | Monolayer MoS₂ | Synthetic opioid peptide | ~3 nM | nih.gov |
| Electrochemical | Ultrathin MoS₂ sheets | Dopamine | Not Specified | acs.org |
| Electrochemical | MoS₂-AuPt nanocomposites | Lead (Pb²⁺) | 38 fg mL⁻¹ | mdpi.com |
MoS₂ has been demonstrated as a highly effective material for sensing electric fields. nih.govacs.org MoS₂-based sensors can detect both the magnitude and the polarity of an external electric field. nih.govnih.gov The sensing mechanism relies on the transfer of charge carriers between the MoS₂ channel and trap states at the interface with the substrate (e.g., SiO₂). nih.govacs.org For an n-doped MoS₂ device, a positive electric field can cause electrons to be de-trapped from the interface into the channel, increasing the drain current. nih.govacs.org
A critical finding is that the sensitivity of these sensors is strongly dependent on the thickness of the MoS₂ channel. nih.govacs.orgnih.gov Single-layer MoS₂ devices exhibit the highest sensitivity, which decreases as the number of layers increases. nih.govacs.org This is attributed to the increased interlayer resistance in thicker films, which hinders charge transfer. nih.gov Research has shown that a single-layer MoS₂ device can detect an electric field as low as 333 V/m, a sensitivity significantly higher than that of graphene-based sensors under similar conditions. nih.govnih.govresearchgate.net
| MoS₂ Thickness | Lowest Detected Electric Field | Reference |
|---|---|---|
| Single-layer (1L) | 333 V/m | nih.govacs.org |
| Bilayer (2L) | 667 V/m | nih.govacs.org |
| Trilayer (3L) | 1.3 kV/m | nih.govacs.org |
| 4 Layers (4L) | 3.3 kV/m | nih.govacs.org |
| Bulk | 11.7 kV/m | nih.govacs.org |
Emerging Research Directions and Future Perspectives for Molybdenum Disulfide
Integration of MoS₂ into Large-Scale and Flexible Device Architectures
A significant research thrust is the integration of MoS₂ into large-scale and flexible electronic and optoelectronic devices. The ability to produce high-quality, large-area MoS₂ films is crucial for its commercial viability. nih.gov Chemical vapor deposition (CVD) is a leading method for synthesizing large-area films with high crystallinity and purity. nih.gov
The development of flexible devices based on MoS₂ is another major focus. mdpi.com Its excellent mechanical flexibility and robust performance under strain make it an ideal candidate for wearable electronics, flexible displays, and bendable sensors. mdpi.com Researchers are actively exploring various flexible substrates and encapsulation techniques to enhance the durability and performance of these devices. mdpi.com
Key Research Areas:
Scalable Synthesis: Developing cost-effective and scalable methods for producing wafer-scale, single-crystal MoS₂ films.
Transfer Techniques: Perfecting methods to transfer large-area MoS₂ films from growth substrates to flexible or arbitrary surfaces without introducing defects.
Flexible Device Fabrication: Optimizing fabrication processes for flexible transistors, photodetectors, and integrated circuits based on MoS₂.
Reliability and Stability: Investigating the long-term stability and performance of flexible MoS₂ devices under various mechanical and environmental stresses.
Multi-Functional MoS₂ Systems and Intelligent Materials
The intrinsic properties of MoS₂ make it a prime candidate for the development of multi-functional systems and intelligent materials. By combining its electronic, optical, and catalytic properties, researchers are creating novel materials with tunable and responsive behaviors.
For instance, MoS₂ is being explored for its potential in "smart" applications such as:
Sensors: Its high surface-to-volume ratio makes it highly sensitive to its environment, enabling the development of advanced chemical and biological sensors. bohrium.comnih.gov
Actuators: The ability to intercalate ions into the MoS₂ lattice can induce mechanical strain, opening up possibilities for creating micro-actuators.
Adaptive Materials: Composites of MoS₂ with polymers or other materials can lead to materials that change their properties in response to external stimuli like light, temperature, or chemical exposure. tandfonline.com
The development of these intelligent systems requires a deep understanding of the interplay between the different properties of MoS₂ and the ability to control them precisely.
Advanced In Situ Characterization Techniques for Dynamic Process Understanding
To further optimize the synthesis and performance of MoS₂-based materials and devices, it is crucial to understand the dynamic processes that occur during their growth and operation. Advanced in situ characterization techniques are indispensable tools for gaining real-time insights into these processes.
Techniques such as in situ transmission electron microscopy (TEM), X-ray diffraction (XRD), and Raman spectroscopy allow researchers to observe the nucleation and growth of MoS₂ films at the atomic level. This understanding is vital for controlling the material's crystal structure, layer number, and defect density.
Similarly, operando characterization techniques, which are performed while a device is functioning, provide invaluable information about the charge transport, catalytic reactions, and degradation mechanisms in MoS₂-based devices. These insights are essential for designing more efficient and stable devices.
Machine Learning and AI-Driven Materials Design for MoS₂ Systems
The vast parameter space involved in the synthesis and design of MoS₂-based materials presents a significant challenge for traditional research methods. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and optimization of new MoS₂ systems.
By training ML models on large datasets of experimental and computational data, researchers can:
Predict Material Properties: AI can predict the electronic, optical, and catalytic properties of new MoS₂-based materials and heterostructures.
Optimize Synthesis Parameters: Machine learning algorithms can identify the optimal synthesis conditions to achieve desired material properties.
Discover New Applications: AI can screen vast numbers of potential MoS₂-based systems for specific applications, such as catalysis or energy storage.
The integration of AI and high-throughput experimentation is expected to revolutionize the field of MoS₂ research, leading to the rapid discovery of new materials with tailored functionalities.
Environmental Considerations and Sustainable MoS₂ Technologies
As the production and application of MoS₂ increase, it is essential to consider the environmental impact and develop sustainable technologies. researchgate.net Researchers are focusing on "green" synthesis methods that use non-toxic solvents and precursors and minimize energy consumption. researchgate.net
Life cycle assessment (LCA) is a critical tool for evaluating the environmental footprint of MoS₂ production and use, from raw material extraction to end-of-life disposal or recycling. The development of recycling processes for MoS₂-based devices is also an important area of research to ensure the long-term sustainability of this technology.
Furthermore, the use of MoS₂ in environmental applications, such as water purification and CO₂ reduction, highlights its potential to contribute to a more sustainable future. nih.gov
Fundamental Physics of Strongly Correlated Electron Systems in MoS₂
Recent discoveries have revealed that MoS₂ can host a rich variety of strongly correlated electron phenomena, particularly in twisted bilayer structures and when subjected to high pressures or electric fields. These phenomena arise from the strong interactions between electrons, which are not fully captured by conventional band theory.
Emerging areas of fundamental research include:
Moiré Excitons: In twisted bilayer MoS₂, the moiré superlattice can trap excitons, leading to the formation of novel quantum states.
Wigner Crystals: At low temperatures and high magnetic fields, electrons in MoS₂ can form a crystalline state known as a Wigner crystal, where they are held in fixed positions by their mutual repulsion.
Superconductivity: While bulk MoS₂ is a semiconductor, superconductivity has been observed in intercalated and electrostatically-gated MoS₂, opening up new avenues for exploring unconventional superconductivity.
The study of these strongly correlated electron systems in MoS₂ is not only of fundamental scientific interest but could also lead to the development of new quantum technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
